AKI603
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O2/c1-13-11-17(25-24-13)21-16-12-18(27-9-7-26(2)8-10-27)23-19(22-16)20-14-3-5-15(6-4-14)28(29)30/h3-6,11-12H,7-10H2,1-2H3,(H3,20,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKOUVAYOLLXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AKI603: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Molecular Structure, Chemical Properties, and Biological Activity of the Aurora Kinase A Inhibitor AKI603
Abstract
This compound is a potent and selective small molecule inhibitor of Aurora kinase A (AurA), a key regulator of mitotic progression.[1][2][3] It has demonstrated significant anti-proliferative activity in a range of cancer cell lines, including those resistant to conventional therapies.[1][2][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, intended to support researchers, scientists, and drug development professionals in their exploration of this promising anti-cancer agent. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Molecular Structure and Chemical Properties
This compound is a pyrimidine (B1678525) derivative with a complex molecular architecture. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 6-(4-methyl-1-piperazinyl)-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(4-nitrophenyl)-2,4-pyrimidinediamine[5] |
| CAS Number | 1432515-73-5[1][5] |
| Molecular Formula | C₁₉H₂₃N₉O₂[5][6] |
| SMILES | CN(CC1)CCN1C2=NC(NC(C=C3)=CC=C3--INVALID-LINK--=O)=NC(NC4=NNC(C)=C4)=C2[5] |
| InChI | InChI=1S/C19H23N9O2/c1-13-11-17(25-24-13)21-16-12-18(27-9-7-26(2)8-10-27)23-19(22-16)20-14-3-5-15(6-4-14)28(29)30/h3-6,11-12H,7-10H2,1-2H3,(H3,20,21,22,23,24,25)[5] |
| InChIKey | UNKOUVAYOLLXER-UHFFFAOYSA-N[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 409.45 g/mol [1][5][6] |
| Appearance | Solid[5] |
| Purity | ≥98%[5] |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)[5] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of Aurora kinase A, with an IC₅₀ of 12.3 nM.[1][2][3][7] This inhibition of AurA disrupts normal mitotic processes, leading to cell cycle arrest and the accumulation of polyploid cells.[1][4][8] A key application of this compound is in overcoming drug resistance, particularly in chronic myeloid leukemia (CML) cells harboring the BCR-ABL-T315I mutation, which confers resistance to imatinib.[1][2][4][8]
Table 3: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HL-60 | Promyelocytic Leukemia | 69[5] |
| K562 | Chronic Myeloid Leukemia | 137[5] |
| U937 | Histiocytic Lymphoma | 43[5] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 18[5] |
| MCF-7 | Breast Cancer | 424[5] |
| MDA-MB-231 | Breast Cancer | 84[5] |
Table 4: In Vivo Efficacy of this compound
| Animal Model | Xenograft | Dosage | Administration | Outcome |
| Nude Mice | KBM5-T315I | 12.5-25 mg/kg | Intraperitoneal, every 2 days for 14 days | Abrogated tumor growth[1][9] |
| Nude Mice | MCF-7/Epi | 50 mg/kg | Intragastric, every day for 14 days | Decreased tumor volume and weight[3][5][7] |
Signaling Pathways
This compound primarily exerts its effects by inhibiting the Aurora A kinase signaling pathway, which is crucial for cell cycle progression. Inhibition of AurA leads to a cascade of downstream effects, including the induction of cellular senescence.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of Aurora kinase A.
Protocol:
-
Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO).
-
Reaction Setup: In a microplate, combine recombinant Aurora kinase A with the diluted this compound or vehicle control.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 48 hours).[2]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of target proteins like AurA.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AurA (Thr288), total AurA, or a loading control like β-actin). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Conclusion
This compound is a well-characterized Aurora kinase A inhibitor with significant potential as an anti-cancer therapeutic, particularly in drug-resistant malignancies. Its potent and selective activity, coupled with a clear mechanism of action, makes it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute their studies involving this compound.
References
- 1. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
AKI603: A Technical Guide to Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKI603 is a novel small molecule inhibitor primarily targeting Aurora Kinase A (AurA), a key regulator of mitotic progression.[1][2] Its development has been driven by the need to overcome resistance to existing cancer therapies, such as imatinib (B729) resistance in Chronic Myeloid Leukemia (CML) mediated by the BCR-ABL-T315I mutation.[1][2][3] This technical guide provides a comprehensive overview of the target specificity of this compound, its activity against various cancer cell lines, and available data on its off-target effects. The information is compiled from preclinical studies and is intended to inform further research and development efforts.
Target Profile and Potency
This compound demonstrates high potency against its primary target, Aurora Kinase A. The primary mechanism of action involves the inhibition of AurA kinase activity, leading to cell-cycle arrest and suppression of proliferation in cancer cells.[4][5]
Enzymatic Activity
| Target | IC50 | Reference |
| Aurora Kinase A (AurA) | 12.3 nM | [1][4][5] |
Cellular Activity
This compound has shown significant anti-proliferative activity across a range of cancer cell lines, including those resistant to other treatments.
| Cell Line | Cancer Type | IC50 | Reference |
| SUM149 | Breast Cancer | 2.04 µM | [2] |
| BT549 | Breast Cancer | 0.86 µM | [2] |
| MCF-7 | Breast Cancer | 0.97 µM | [2] |
| MCF-7-Epi | Epirubicin-Resistant Breast Cancer | 21.01 µM | [2] |
| Sk-br-3 | Breast Cancer | 0.73 µM | [2] |
| MDA-MB-231 | Breast Cancer | 3.49 µM | [2] |
| MDA-MB-453 | Breast Cancer | 0.18 µM (MTT), 0.19 µM (Cell counting) | [2] |
| MDA-MB-468 | Breast Cancer | 0.15 µM (MTT), 0.17 µM (Cell counting) | [2] |
This compound also extensively inhibits the proliferation of various leukemia cell lines at concentrations ranging from 0.039 to 0.6 µM after 48 hours of treatment.[1][6]
Signaling Pathway
This compound exerts its effects by inhibiting the phosphorylation of Aurora Kinase A at Threonine 288 (Thr288), a critical step for its activation.[4][5] This inhibition occurs without significantly altering the total protein levels of AurA.[1][4][5]
Caption: Mechanism of this compound action on Aurora Kinase A.
Off-Target Effects
The available data on the off-target effects of this compound is limited but provides some initial insights into its selectivity.
Aurora Kinase B
This compound has been shown to inhibit Aurora Kinase B (AurB) activity, although to a lesser extent than its inhibition of AurA.[4][5] Quantitative data comparing the inhibitory potency against AurA and AurB is not currently available in the cited literature.
BCR-ABL Kinase
In the context of Chronic Myeloid Leukemia, this compound was found to have minimal inhibitory effect on the BCR-ABL kinase in both KBM5 and imatinib-resistant KBM5-T315I cells.[7] This suggests a degree of selectivity for Aurora kinases over this specific tyrosine kinase.
A comprehensive kinase panel screening would be necessary to fully elucidate the broader off-target profile of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Proliferation and Viability Assays
-
Cell Lines and Culture: A variety of human cancer cell lines were used, including leukemia (NB4, K562, Jurkat, U937, HL-60, KBM5, KBM5-T315I), and breast cancer lines (SUM149, BT549, MCF-7, MCF-7-Epi, Sk-br-3, MDA-MB-231, MDA-MB-453, MDA-MB-468).[1][2][6] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with various concentrations of this compound (typically ranging from 0.039 µM to 0.6 µM for leukemia cells) for specified durations (e.g., 48 hours).[1][6]
-
Assessment of Proliferation:
-
Cell Counting Assay: The number of viable cells was determined using a cell counter.[6]
-
MTT Assay: Cell viability was assessed by measuring the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.
-
CFSE Staining Assay: Cells were stained with carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor cell division by flow cytometry.[6]
-
Colony Formation Assay
-
Procedure: Cells were seeded in methylcellulose-based medium in the presence of various concentrations of this compound.[6]
-
Incubation: Plates were incubated for a period of 10 days to allow for colony formation.[6]
-
Analysis: The number of colonies was counted to assess the long-term effect of this compound on cell proliferation and self-renewal capacity.[6]
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: Following treatment with this compound, cells were lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies specific for phosphorylated Aurora A (p-AurA, Thr288) and total Aurora A.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system were used to visualize the protein bands. This allowed for the assessment of the phosphorylation status of AurA in response to this compound treatment.[6]
Caption: General workflow for in vitro characterization of this compound.
In Vivo Efficacy and Toxicity
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound.
-
Breast Cancer Xenograft Model: In nude mice bearing MCF-7-Epi xenograft tumors, daily intragastric administration of this compound (50 mg/kg) for 14 days resulted in attenuated tumor growth.[4][5]
-
CML Xenograft Model: In a KBM5-T315I xenograft model, intraperitoneal injection of this compound (12.5-25 mg/kg) every two days for 14 days abrogated tumor growth.[1][8]
Notably, these studies also reported low toxicity, with only a slight decrease in the body weight of the treated mice.[4][5]
Pharmacokinetics
Pharmacokinetic studies in rats have provided initial data on the bioavailability of this compound. The oral bioavailability was calculated to be 28.7 ± 9.7%.[7]
Conclusion
This compound is a potent and selective inhibitor of Aurora Kinase A with demonstrated anti-proliferative activity in a variety of cancer cell lines, including those with acquired drug resistance. Its primary mechanism involves the inhibition of AurA phosphorylation. While it also shows some activity against Aurora Kinase B, it appears to be selective over the BCR-ABL kinase. The in vivo data supports its potential as an anti-tumor agent with a favorable preliminary safety profile. Further comprehensive kinase profiling and off-target screening are warranted to fully characterize its selectivity and potential for off-target liabilities. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these key preclinical findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 3. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
AKI603: A Comprehensive Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AKI603 is a potent small molecule inhibitor of Aurora Kinase A (AurA), a key regulator of mitotic progression. This document provides an in-depth technical overview of this compound's mechanism of action in cell cycle regulation, drawing from preclinical research. It details the quantitative effects of this compound on kinase activity and cell cycle distribution, outlines experimental protocols for its study, and visualizes the signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Aurora Kinase inhibition.
Introduction to this compound and Aurora Kinase A
Aurora Kinase A (AurA) is a serine/threonine kinase that plays a critical role in the G2 and M phases of the cell cycle. Its functions are essential for centrosome maturation and separation, bipolar spindle assembly, and mitotic entry. Overexpression of AurA is a common feature in many human cancers and is often associated with aneuploidy and poor prognosis. This compound is a novel and potent inhibitor of AurA, developed as a potential anti-cancer therapeutic. By targeting AurA, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and subsequent cellular outcomes such as polyploidy and senescence.[1][2]
Mechanism of Action
This compound exerts its primary effect by inhibiting the kinase activity of Aurora Kinase A. This inhibition prevents the phosphorylation of downstream substrates that are crucial for mitotic events.
Direct Inhibition of Aurora Kinase A
This compound is a potent inhibitor of AurA with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.[1] This direct inhibition prevents the autophosphorylation of AurA on Threonine 288, a critical step for its full activation.[1] While this compound is most potent against AurA, it also exhibits inhibitory activity against Aurora Kinase B (AurB), albeit at a lower potency.[1]
Disruption of Mitotic Progression
The inhibition of AurA by this compound leads to a cascade of events that disrupt the normal progression of mitosis. Key consequences include:
-
Defective Spindle Formation: Inhibition of AurA prevents proper centrosome separation and maturation, leading to the formation of monopolar or abnormal multipolar spindles.
-
Cell Cycle Arrest: The disruption of mitotic machinery activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1]
-
Induction of Polyploidy: Cells that eventually exit mitosis without proper chromosome segregation and cytokinesis become polyploid, containing multiple sets of chromosomes. This is a common outcome of Aurora kinase inhibition.
-
Cellular Senescence: In several cancer cell lines, treatment with this compound has been shown to induce a state of cellular senescence, a form of irreversible cell cycle arrest.[3] This senescence is often associated with an increase in reactive oxygen species (ROS).[3]
Quantitative Data
The following tables summarize the quantitative data available for this compound's activity and its effects on cell lines.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (Aurora Kinase A) | 12.3 nM | In vitro kinase assay | [1] |
| IC50 (Aurora Kinase B) | Less potent than for AurA | In vitro kinase assay | [1] |
Table 1: Kinase Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| SUM149 | Control (DMSO) | 56.2 ± 3.5 | 30.1 ± 2.1 | 13.7 ± 1.8 | |
| SUM149 | This compound (0.1 µM) for 48h | 48.7 ± 4.2 | 25.4 ± 3.3 | 25.9 ± 2.5 | |
| SUM149 | This compound (0.2 µM) for 48h | 35.1 ± 3.1 | 15.8 ± 2.7 | 49.1 ± 4.6 |
Table 2: Effect of this compound on Cell Cycle Distribution in SUM149 Breast Cancer Cells. Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry.
Signaling Pathways
The inhibition of Aurora Kinase A by this compound initiates a signaling cascade that leads to cell cycle arrest and senescence.
Figure 1: this compound Signaling Pathway. This diagram illustrates the mechanism by which this compound inhibits Aurora Kinase A, leading to downstream effects on the cell cycle.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is for determining the IC50 of this compound against Aurora Kinases.
Materials:
-
Recombinant human Aurora Kinase A and B enzymes
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kemptide (LRRASLG) as a generic substrate
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Aurora kinase enzyme and Kemptide substrate in Assay Buffer.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the respective kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Figure 2: In Vitro Kinase Assay Workflow. A flowchart outlining the major steps of the ADP-Glo™ kinase assay for IC50 determination.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cell lines (e.g., MCF-7, SUM149)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
This protocol is for analyzing the expression and phosphorylation status of cell cycle-related proteins.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AurA (Thr288), anti-AurA, anti-AurB, anti-p-Histone H3 (Ser10), anti-p21, anti-p53, anti-cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a potent Aurora Kinase A inhibitor that effectively disrupts mitotic progression, leading to cell cycle arrest, polyploidy, and cellular senescence in cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation of this compound as a potential anti-cancer therapeutic. Future research should focus on elucidating the full spectrum of its downstream targets, understanding the specific composition of the senescence-associated secretory phenotype it induces, and exploring its efficacy in a wider range of cancer models.
References
Technical Whitepaper: The Molecular Pathway of AKI603-Induced Cellular Senescence
Audience: Researchers, scientists, and drug development professionals.
Abstract
AKI603 is a potent and selective small molecule inhibitor of Aurora Kinase A (AurA), a key regulator of mitotic progression.[1][2][3] Emerging research has identified its capacity to induce cellular senescence, a state of irreversible cell cycle arrest, particularly in therapy-resistant cancer models such as chronic myeloid leukemia (CML) with the BCR-ABL-T315I mutation.[4][5] This document provides an in-depth technical overview of the known and proposed molecular pathways through which this compound exerts its senescence-inducing effects. It consolidates quantitative data on its efficacy, details relevant experimental protocols, and visualizes the core signaling cascades. The induction of senescence via this compound is linked to the elevation of reactive oxygen species (ROS), presenting a novel therapeutic strategy to overcome drug resistance in oncology.[4][5]
Introduction to this compound and Cellular Senescence
Aurora Kinase A is a serine/threonine kinase that plays a critical role in cell division, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is common in many human cancers and is often associated with poor prognosis and chemoresistance.[1] this compound is a novel inhibitor targeting AurA with high specificity, thereby disrupting mitotic events and potently suppressing cancer cell proliferation.[2][6]
Cellular senescence is a fundamental biological process characterized by a stable, long-term arrest of the cell cycle, distinct from quiescence or terminal differentiation.[7][8] It can be triggered by various stressors, including DNA damage, oncogene activation, and telomere shortening.[9][10] While historically viewed as a tumor-suppressive mechanism, the ability to therapeutically induce senescence in cancer cells that are resistant to apoptosis is a promising area of drug development.[5] this compound has been shown to inhibit the proliferation of various leukemia and breast cancer cell lines by inducing cell cycle arrest and, significantly, cellular senescence.[2][3][4]
Core Mechanism: Inhibition of Aurora Kinase A
The primary mechanism of action for this compound is the direct inhibition of AurA's kinase activity. This compound binds to the ATP-binding pocket of AurA, preventing the phosphorylation of its downstream substrates. A key marker of AurA activation is its autophosphorylation at the Threonine 288 (Thr288) residue in the activation loop.[1] Treatment with this compound effectively and dose-dependently inhibits this phosphorylation event, leading to kinase inactivation.[2][11] This inactivation disrupts the normal progression of mitosis, causing cells to arrest in the G2/M phase of the cell cycle, often resulting in the formation of polyploid cells.[4][12]
The this compound-Induced Cellular Senescence Signaling Pathway
The induction of senescence by this compound is a multi-step process that follows the initial inhibition of AurA. While the precise downstream cascade is an area of active investigation, current evidence points to a pathway involving cell cycle arrest, increased oxidative stress, and activation of canonical senescence regulators.[4]
-
AurA Inhibition & Mitotic Disruption : As established, this compound inhibits AurA, causing G2/M arrest.[1] This prolonged arrest is a potent trigger for cellular senescence.
-
Increased Reactive Oxygen Species (ROS) : A key finding is that this compound-induced senescence is associated with a significant increase in intracellular ROS levels.[4][5] The mechanism linking AurA inhibition to ROS production is not fully elucidated but may involve mitochondrial dysfunction resulting from mitotic catastrophe.
-
DNA Damage Response (DDR) and p53 Activation : Elevated ROS can cause oxidative damage to DNA, activating the DNA Damage Response (DDR) pathway.[9][13] The DDR cascade typically leads to the stabilization and activation of the tumor suppressor protein p53.[8][14]
-
p53/p21-Mediated Senescence : Activated p53 acts as a transcription factor for numerous target genes, most critically the cyclin-dependent kinase inhibitor p21 (CDKN1A).[8][15][16] p21 then inhibits cyclin-dependent kinases (primarily CDK2), preventing the phosphorylation of the Retinoblastoma protein (pRB). Hypophosphorylated pRB remains active, sequestering E2F transcription factors and thereby enforcing the cell cycle arrest that is characteristic of senescence.[7][14]
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key data points.
Table 1: In Vitro Inhibitory Activity of this compound
| Target / Cell Line | Assay Type | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| Kinase Activity | |||
| Aurora Kinase A (AurA) | Kinase Assay | 12.3 nM | [1][2][3][6] |
| Breast Cancer Cell Proliferation | |||
| MDA-MB-468 | MTT / Cell Counting | 0.15 / 0.17 µM | [2] |
| MDA-MB-453 | MTT / Cell Counting | 0.18 / 0.19 µM | [2] |
| Sk-br-3 | Proliferation Assay | 0.73 µM | [2] |
| BT549 | Proliferation Assay | 0.86 µM | [2] |
| MCF-7 | Proliferation Assay | 0.97 µM | [2] |
| SUM149 | Proliferation Assay | 2.04 µM | [2] |
| MDA-MB-231 | Proliferation Assay | 3.49 µM | [2] |
| MCF-7-Epi (Epirubicin-Resistant) | Proliferation Assay | 21.01 µM |[2] |
Table 2: Effective In Vitro Concentrations and Cellular Effects
| Cell Lines | Concentration Range | Duration | Observed Effect | Reference(s) |
|---|---|---|---|---|
| NB4, K562, Jurkat | 0.039 - 0.6 µM | 48 hours | Inhibition of cell proliferation | [2][11] |
| NB4, K562, Jurkat | 0.039 - 0.6 µM | 48 hours | Dose-dependent inhibition of AurA phosphorylation (Thr288) | [2][11] |
| Imatinib-Resistant CML | 0.3 - 0.6 µM | 48 hours | Inhibition of proliferation and colony formation; induction of polyploidy | [2][3] |
| BCR-ABL WT & T315I CML | Not specified | Not specified | Induction of cellular senescence |[2][3][4] |
Table 3: In Vivo Efficacy and Dosing in Mouse Xenograft Models
| Xenograft Model | Dose | Administration | Duration | Outcome | Reference(s) |
|---|---|---|---|---|---|
| KBM5-T315I CML | 12.5 - 25 mg/kg | Intraperitoneal, every 2 days | 14 days | Significant inhibition of tumor growth | [2][3][5] |
| MCF-7-Epi Breast Cancer | 50 mg/kg | Intragastric, every day | 14 days | Attenuation of tumor growth; low toxicity |[1][6] |
Table 4: Pharmacokinetic Properties of this compound in Rats
| Parameter | Administration | Value | Reference(s) |
|---|---|---|---|
| Oral Bioavailability | 25 mg/kg (oral) | 28.7% | [2][3][12] |
| Cₘₐₓ | 25 mg/kg (oral) | 202.4 µg/L | [2][3] |
| Terminal Elimination Half-life (t₁/₂) | 2.5 mg/kg (intravenous) | 8.9 hours |[2][3] |
Key Experimental Protocols and Workflows
Reproducing and building upon existing research requires robust experimental methodologies. Below are detailed protocols for key assays used to characterize the effects of this compound.
Western Blotting for Phospho-AurA (Thr288)
This protocol is used to quantify the direct inhibitory effect of this compound on its target, Aurora Kinase A.
Methodology:
-
Cell Culture and Treatment : Plate cancer cells (e.g., K562, NB4) and allow them to adhere or reach logarithmic growth phase. Treat cells with various concentrations of this compound (e.g., 0, 0.1, 0.3, 0.6 µM) for 48 hours.[11]
-
Cell Lysis : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against phospho-AurA (Thr288).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing : Strip the membrane and re-probe with antibodies for total AurA and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.[11]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 4. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 8. Mechanisms and functions of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 10. KEGG PATHWAY: map04218 [genome.jp]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Cellular senescence: the good, the bad and the unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p53 and p21 regulate error-prone DNA repair to yield a lower mutation load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
AKI603: A Technical Guide to its Anti-Proliferative Activity in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the anti-proliferative activities of AKI603, a novel small-molecule inhibitor of Aurora kinase A (AurA), in the context of various leukemia cell lines. It consolidates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the core mechanisms and workflows.
Executive Summary
This compound is an Aurora kinase A (AurA) inhibitor that demonstrates potent anti-proliferative effects across a spectrum of leukemia types, including Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML), and Acute Lymphoblastic Leukemia (ALL).[1] Its mechanism of action centers on the inhibition of AurA phosphorylation, a critical step for mitotic progression. This disruption leads to significant downstream cellular consequences, including cell cycle arrest, accumulation of polyploid cells, induction of cellular senescence, and eventual apoptosis.[1][2] Notably, this compound has shown efficacy in imatinib-resistant CML cells, particularly those harboring the T315I mutation, highlighting its potential to overcome common drug resistance mechanisms.[2]
Quantitative Data on Anti-Proliferative Activity
The efficacy of this compound has been quantified through various assays, primarily focusing on cell proliferation, colony formation, and kinase inhibition. The data below is compiled from studies on several leukemia cell lines.
Table 1: Inhibition of Leukemia Cell Proliferation by this compound
| Cell Line | Leukemia Type | Assay Type | Concentration | Observation | Source |
| U937, HL-60, NB4 | AML | Cell Counting | 0.078 µM (at 48h) | Significant inhibition of proliferation | [1] |
| KBM5, K562 | CML | Cell Counting | 0.078 µM (at 48h) | Significant inhibition of proliferation | [1] |
| Jurkat | ALL | Cell Counting | 0.078 µM (at 48h) | Significant inhibition of proliferation | [1] |
| K562/G | Imatinib-Resistant CML | Cell Counting | 0.078 µM (at 48h) | Significant inhibition of proliferation | [1] |
| KBM5-T315I | Imatinib-Resistant CML | Cell Counting | 0.078 µM (at 48h) | Significant inhibition of proliferation | [1] |
Table 2: Inhibition of Colony Formation and Kinase Activity
| Cell Line(s) | Leukemia Type | Assay Type | Concentration | Result | Source |
| U937, HL-60, NB4, KBM5, K562, Jurkat | Various | Colony Formation | 0.16 µM | Potent decrease in colony unit number | [1] |
| NB4, K562, Jurkat | AML, CML, ALL | Western Blot (p-AurA Thr288) | Dose-dependent | Significant inhibition of AurA phosphorylation | [1] |
Core Mechanism of Action
This compound's primary target is Aurora kinase A, a key regulator of cell division. By inhibiting AurA, this compound triggers a cascade of events that disrupt the normal cell cycle, leading to the arrest of cellular proliferation and the induction of cell death pathways.
Signaling Pathway of this compound
The diagram below illustrates the molecular pathway initiated by this compound. Inhibition of Aurora A kinase phosphorylation at Threonine 288 (p-AurA Thr288) prevents the proper formation and function of the mitotic spindle. This failure in mitosis can lead to several distinct cellular fates.
Caption: this compound inhibits Aurora A kinase, leading to cell cycle arrest and apoptosis.
Cellular Fates Following this compound Treatment
Treatment with this compound forces leukemia cells toward several terminal fates. The failure to complete mitosis correctly, a condition known as mitotic catastrophe, can directly trigger apoptosis. Alternatively, cells may undergo cell cycle arrest and enter a state of cellular senescence, which is associated with an increase in reactive oxygen species (ROS).[2] A common morphological outcome is the accumulation of polyploid cells, which are cells containing more than two sets of chromosomes, a direct result of failed cell division.[2]
References
The Aurora Kinase A Inhibitor AKI603: A Technical Guide to its Effects on Breast Cancer Tumor-Initiating Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast cancer remains a significant global health challenge, with tumor recurrence and therapeutic resistance representing major obstacles to successful long-term patient outcomes. A subpopulation of cells within tumors, known as tumor-initiating cells (TICs) or cancer stem cells (CSCs), are widely implicated in driving these phenomena. These cells possess self-renewal capabilities and can differentiate to generate the heterogeneous cell populations that comprise a tumor. Consequently, therapies that specifically target this resilient cell population are of critical interest. This technical guide provides an in-depth overview of the effects of AKI603, a novel small-molecule inhibitor of Aurora Kinase A (AurA), on breast cancer TICs.
This compound: Mechanism of Action and Rationale for Use
This compound is a potent and selective inhibitor of Aurora Kinase A, a serine/threonine kinase that plays a crucial role in the regulation of mitosis and cell cycle progression.[1][2] Overexpression of AurA has been documented in various malignancies, including breast cancer, where it is associated with oncogenic activity and chemoresistance.[2][3] Notably, elevated AurA activity has been observed in epirubicin-resistant breast cancer cells, which also exhibit a higher proportion of the CD24Low/CD44High TIC population.[2] This correlation suggests that AurA is a key driver of the TIC phenotype and a rational target for overcoming drug resistance. This compound was developed to specifically target this kinase, thereby disrupting the cellular machinery essential for TIC survival and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound against breast cancer cells and tumor-initiating cells.
| Parameter | Value | Cell Lines/Model | Reference |
| IC50 (Kinase Activity) | 12.3 ± 1.5 nmol/L | In vitro AurA kinase assay | [2] |
| IC50 (Cell Proliferation) | 0.15 µM | MDA-MB-468 | [4] |
| 0.17 µM | MDA-MB-468 (Cell counting) | [4] | |
| 0.18 µM | MDA-MB-453 (MTT) | [4] | |
| 0.19 µM | MDA-MB-453 (Cell counting) | [4] | |
| 0.73 µM | Sk-br-3 | [4] | |
| 0.86 µM | BT549 | [4] | |
| 0.97 µM | MCF-7 | [4] | |
| 2.04 µM | SUM149 | [4] | |
| 3.49 µM | MDA-MB-231 | [4] | |
| 21.01 µM | MCF-7-Epi (epirubicin-resistant) | [4] |
Table 1: In Vitro Efficacy of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound on both the kinase activity of Aurora A and the proliferation of various breast cancer cell lines.
| Parameter | Dosage and Administration | Animal Model | Outcome | Reference |
| Tumor Growth Inhibition | 50 mg/kg, daily, intragastric administration for 14 days | Nude mice bearing MCF-7-Epi xenograft tumors | Attenuated xenograft tumor growth | [1] |
Table 2: In Vivo Efficacy of this compound. This table summarizes the in vivo experimental setup and observed anti-tumor effects of this compound.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on breast cancer TICs.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.
-
Cell Preparation:
-
Culture breast cancer cell lines (e.g., MCF-7, SUM149) to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free DMEM/F12 medium to create a single-cell suspension. A 40 µm cell strainer can be used to remove cell clumps.
-
Perform a viable cell count using trypan blue exclusion.
-
-
Plating:
-
Seed single cells at a low density (e.g., 500 to 4,000 cells/cm²) in ultra-low attachment 6-well plates or 96-well plates.
-
Culture cells in MammoCult™ medium or a similar serum-free medium supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and heparin.
-
-
Treatment:
-
Add this compound at desired concentrations (e.g., 0.6 µM) to the culture medium at the time of seeding.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 7-10 days without disturbing them.
-
Count the number of mammospheres (spherical colonies >50 µm in diameter) per well using an inverted microscope.
-
Calculate the Mammosphere Formation Efficiency (MFE) using the formula: (Number of mammospheres / Number of cells seeded) x 100%.
-
ALDEFLUOR™ Assay for Aldehyde Dehydrogenase (ALDH) Activity
This assay identifies a population of cells with high ALDH enzymatic activity, a characteristic of breast cancer TICs.
-
Cell Preparation:
-
Prepare a single-cell suspension of breast cancer cells at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.
-
-
Staining:
-
For each sample, prepare a "test" and a "control" tube.
-
To the "test" tube, add the activated ALDEFLUOR™ reagent.
-
To the "control" tube, add the ALDEFLUOR™ reagent along with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Incubate both tubes at 37°C for 30-60 minutes.
-
-
Flow Cytometry Analysis:
-
Following incubation, centrifuge the cells and resuspend them in ice-cold ALDEFLUOR™ Assay Buffer.
-
Analyze the cells using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
The percentage of ALDH-positive cells in the this compound-treated and untreated samples is then quantified.
-
In Vivo Tumorigenicity Assay in Nude Mice
This assay evaluates the ability of treated or untreated cancer cells to form tumors in an immunocompromised animal model.
-
Cell Preparation:
-
Treat breast cancer cells (e.g., MCF-7-Epi) with this compound or vehicle control in vitro.
-
Harvest and resuspend the cells in a mixture of serum-free medium and Matrigel at a specific concentration.
-
-
Animal Model:
-
Use female athymic nude mice (4-6 weeks old).
-
-
Injection:
-
Subcutaneously inject a defined number of viable cells into the mammary fat pad of each mouse.
-
-
Treatment and Monitoring:
-
For in vivo treatment studies, administer this compound (e.g., 50 mg/kg daily) or vehicle control via intragastric gavage.
-
Monitor the mice regularly for tumor formation. Measure tumor volume using calipers at specified intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the mice and excise the tumors.
-
Tumor weight and volume are recorded and compared between treatment groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
AKI603: In Vivo Efficacy in Xenograft Models - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKI603 is a novel small molecule inhibitor of Aurora kinase A (AurA), a key regulator of mitotic progression.[1][2] Overexpression of AurA is implicated in the pathogenesis of various malignancies, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the in vivo efficacy of this compound in preclinical xenograft models, presenting key data, experimental protocols, and the underlying mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Core Mechanism of Action
This compound potently inhibits Aurora A kinase with an IC50 of 12.3 nM.[1][2][3] Its mechanism of action in cancer cells involves the following key processes:
-
Inhibition of AurA Phosphorylation: this compound significantly inhibits the phosphorylation of Aurora A kinase at Threonine 288 (Thr288), a critical step for its activation.[1][3][4]
-
Cell Cycle Arrest: By inhibiting AurA, this compound disrupts normal mitotic progression, leading to cell cycle arrest in the G2/M phase.[4] This is often accompanied by the accumulation of polyploid cells.[1][5]
-
Induction of Cellular Senescence: In some cancer cell types, including imatinib-resistant chronic myeloid leukemia (CML) cells, this compound has been shown to induce cellular senescence, a state of irreversible growth arrest.[1][5] This effect is associated with an increase in reactive oxygen species (ROS).[5]
-
Suppression of Tumor-Initiating Cells (TICs): In breast cancer models, this compound has demonstrated the ability to attenuate the enrichment of tumor-initiating cells, which are implicated in chemoresistance and tumor recurrence.[3][6]
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor activity in multiple xenograft models, as summarized below.
Chronic Myeloid Leukemia (CML) Xenograft Model
In a xenograft model using KBM5-T315I cells, which harbor the imatinib-resistant BCR-ABL mutation, this compound effectively abrogated tumor growth.[1][5][7]
Table 1: Efficacy of this compound in KBM5-T315I CML Xenograft Model
| Parameter | Vehicle | Imatinib (50 mg/kg/d) | This compound (12.5 mg/kg) | This compound (25 mg/kg) |
| Tumor Growth | Uninhibited | - | Significantly Inhibited | Significantly Inhibited |
| Tumor Weight | - | - | Significantly Reduced | Significantly Reduced |
Data compiled from multiple sources. Specific tumor volume and weight values were not consistently reported across all sources.[1][7]
Breast Cancer Xenograft Model
In a chemoresistant breast cancer xenograft model using MCF-7-Epi cells, this compound attenuated tumor growth.[3][6]
Table 2: Efficacy of this compound in MCF-7-Epi Breast Cancer Xenograft Model
| Parameter | Vehicle | This compound (50 mg/kg) |
| Tumor Growth | Uninhibited | Attenuated |
| Body Weight | - | Slight Decrease |
Data compiled from available public information. Detailed quantitative data on tumor volume and body weight changes were not fully available.[3][6]
Experimental Protocols
KBM5-T315I Xenograft Study
-
Cell Line: KBM5-T315I (imatinib-resistant human chronic myeloid leukemia cells)
-
Animal Model: Female BALB/c nude mice.[2]
-
Cell Implantation: KBM5-T315I cells were xenografted into the mice.
-
Treatment Groups:
-
Endpoint Analysis: Tumor volume was monitored throughout the study. At the end of the study, tumors were dissected and weighed.[7]
MCF-7-Epi Xenograft Study
-
Cell Line: MCF-7-Epi (epirubicin-resistant human breast cancer cells)
-
Animal Model: Nude mice.[3]
-
Cell Implantation: MCF-7-Epi cells were xenografted into the mice.
-
Treatment Groups:
-
Vehicle control
-
This compound (50 mg/kg/day, intragastric administration)[3]
-
-
Treatment Duration: 14 days.[3]
-
Endpoint Analysis: Tumor growth and mouse body weight were monitored during the experimental period.[3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Bioavailability of the Aurora A Kinase Inhibitor AKI603 in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of AKI603, a novel Aurora A (AurA) kinase inhibitor, in rats. The information presented herein is compiled from available scientific literature to support researchers and professionals in the field of drug development. This document details the experimental protocols used in preclinical studies and presents the available quantitative data. Additionally, it visualizes key experimental workflows and the relevant biological signaling pathway to provide a clear and in-depth understanding of this compound's preclinical profile.
Introduction to this compound
This compound is a small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Overexpression of Aurora A is implicated in the pathogenesis of various cancers, making it an attractive target for cancer therapy.[1] this compound has demonstrated anti-proliferative activity in cancer cell lines and has been evaluated in preclinical models to determine its pharmacokinetic properties and oral bioavailability.[2]
Pharmacokinetic Data
A pivotal study in rats established the oral bioavailability of this compound. While the complete pharmacokinetic parameter dataset (Cmax, Tmax, AUC, t½) from this primary study is not publicly available, the key finding on bioavailability is presented below. The study utilized a robust and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in rat plasma.
Table 1: Oral Bioavailability of this compound in Rats
| Parameter | Value |
| Oral Bioavailability (F%) | 28.7 ± 9.7% |
| Intravenous Dose | 2.5 mg/kg |
| Oral Dose | 25 mg/kg |
Data sourced from Zheng F-M et al., J Pharm Biomed Anal, 2016.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic evaluation of this compound in rats.
Animal Studies
Species: Male Sprague-Dawley rats were used for the pharmacokinetic studies.
Administration Routes:
-
Intravenous (IV) Administration: A solution of this compound was administered as a single bolus injection into the lateral tail vein. The typical dose administered was 2.5 mg/kg.
-
Oral (PO) Administration: this compound was administered via oral gavage. The typical dose for oral administration was 25 mg/kg.
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points following drug administration. Plasma was separated by centrifugation and stored frozen until analysis.
Analytical Methodology: UPLC-MS/MS
A sensitive and accurate UPLC-MS/MS method was developed and validated for the determination of this compound in rat plasma.
3.2.1. Sample Preparation
A liquid-liquid extraction (LLE) method was employed to isolate this compound from the plasma matrix.
-
Rat plasma samples were thawed to room temperature.
-
An internal standard was added to the plasma samples.
-
Ethyl acetate (B1210297) was used as the extraction solvent.
-
The mixture was vortexed and then centrifuged to separate the organic and aqueous layers.
-
The organic layer containing this compound and the internal standard was transferred to a clean tube and evaporated to dryness.
-
The residue was reconstituted in a suitable solvent for UPLC-MS/MS analysis.
3.2.2. Chromatographic and Mass Spectrometric Conditions
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC)
-
Column: C18 column (e.g., 2.1 × 100 mm, 1.9 μm)
-
Mobile Phase: A gradient elution with a mobile phase consisting of water (containing 5 mM ammonium (B1175870) acetate and 0.1% formic acid) and methanol.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
This compound: m/z 410.0 → 352.9
-
Internal Standard (Ly-7z): m/z 457.1 → 367.9
-
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the workflow for the pharmacokinetic study of this compound in rats, from drug administration to data analysis.
Caption: Workflow for the pharmacokinetic study of this compound in rats.
This compound Mechanism of Action: Aurora A Kinase Signaling Pathway
This compound exerts its therapeutic effect by inhibiting Aurora A kinase, a critical regulator of cell division. The diagram below depicts a simplified representation of the Aurora A signaling pathway and the consequences of its inhibition by this compound.
Caption: Inhibition of Aurora A kinase by this compound disrupts mitotic entry.
Conclusion
The preclinical evaluation of this compound in rats has established its oral bioavailability at 28.7 ± 9.7% following a 25 mg/kg oral dose, as compared to a 2.5 mg/kg intravenous dose. The quantification of this compound in plasma was achieved through a validated UPLC-MS/MS method. As an inhibitor of Aurora A kinase, this compound's mechanism of action involves the disruption of the cell cycle at the G2/M transition, leading to cell cycle arrest. Further studies to elucidate the complete pharmacokinetic profile, including Cmax, Tmax, AUC, and half-life, will be crucial for the continued development of this compound as a potential therapeutic agent. This guide provides a foundational understanding of the pharmacokinetic properties and analytical methodologies related to this compound for the scientific community.
References
Methodological & Application
Application Notes and Protocols for AKI603 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction:
AKI603 is a potent and selective small molecule inhibitor of Aurora kinase A (AurA), a key regulator of mitotic progression.[1][2][3] It has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in leukemia and breast cancer.[1][2] Notably, this compound has been developed to overcome resistance to existing cancer therapies, such as the resistance mediated by the BCR-ABL-T315I mutation in chronic myeloid leukemia (CML).[1][4][5][6] These application notes provide detailed protocols for the in vitro use of this compound in cancer cell culture experiments to study its effects on cell proliferation, cell cycle, and relevant signaling pathways.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| SUM149 | Inflammatory Breast Cancer | 2.04 | Not Specified |
| BT549 | Triple-Negative Breast Cancer | 0.86 | Not Specified |
| MCF-7 | Estrogen-Positive Breast Cancer | 0.97 | Not Specified |
| MCF-7-Epi | Epirubicin-Resistant Breast Cancer | 21.01 | Not Specified |
| Sk-br-3 | HER2-Positive Breast Cancer | 0.73 | Not Specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.49 | Not Specified |
| MDA-MB-453 | Triple-Negative Breast Cancer | 0.18 | MTT Assay |
| MDA-MB-453 | Triple-Negative Breast Cancer | 0.19 | Cell Counting |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.15 | MTT Assay |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.17 | Cell Counting |
| NB4 | Acute Promyelocytic Leukemia | Not Specified | Not Specified |
| K562 | Chronic Myeloid Leukemia | Not Specified | Not Specified |
| Jurkat | Acute T-cell Leukemia | Not Specified | Not Specified |
| KBM5 | Chronic Myeloid Leukemia | Not Specified | Not Specified |
| KBM5-T315I | Imatinib-Resistant CML | Not Specified | Not Specified |
Data compiled from multiple sources.[1][2]
Signaling Pathway
This compound functions by inhibiting Aurora kinase A (AurA), a serine/threonine kinase that plays a critical role in cell division. AurA is involved in centrosome maturation, spindle assembly, and cytokinesis. Overexpression of AurA is common in many cancers and is associated with poor prognosis. This compound's inhibition of AurA leads to cell cycle arrest, often resulting in polyploidy, and can induce cellular senescence.[1][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of AKI603 for Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKI603 is a potent and selective small molecule inhibitor of Aurora A kinase (AurA), a key regulator of mitotic progression.[1][2] Overexpression of AurA is frequently observed in various hematological malignancies, including leukemia, making it a promising therapeutic target. This compound has demonstrated strong anti-proliferative activity and has been shown to induce cellular senescence in leukemia cells, including those harboring the T315I mutation in BCR-ABL which confers resistance to imatinib.[1][2][3] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for treating various leukemia cell lines, summarizing key quantitative data and providing detailed experimental protocols.
Quantitative Data Summary: Anti-proliferative Activity of this compound
The effective concentration of this compound for inhibiting leukemia cell proliferation typically falls within the nanomolar to low micromolar range. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the optimal dose. While specific IC50 values for a broad panel of leukemia cell lines are not always readily available in a single source, experimental data indicates significant anti-proliferative effects at concentrations between 0.039 µM and 0.6 µM after 48 hours of treatment.[1][4][5]
| Cell Line Type | Leukemia Subtype | Effective Concentration Range (48h) | Observed Effects | Citations |
| U937, HL-60, NB4 | Acute Myeloid Leukemia (AML) | 0.039 - 0.6 µM | Inhibition of proliferation, Inhibition of AurA phosphorylation | [1][5] |
| KBM5, K562 | Chronic Myeloid Leukemia (CML) | 0.039 - 0.6 µM | Inhibition of proliferation, Inhibition of colony formation, Induction of senescence, Inhibition of AurA phosphorylation | [1][3][4][5] |
| Jurkat | Acute Lymphoblastic Leukemia (ALL) | 0.039 - 0.6 µM | Inhibition of proliferation, Inhibition of AurA phosphorylation | [1][5] |
| K562/G, KBM5-T315I | Imatinib-Resistant CML | 0.078 - 0.6 µM | Inhibition of proliferation, Inhibition of colony formation, Induction of cell cycle arrest and polyploidy | [3][4][5] |
Note: The optimal concentration of this compound can vary between different cell lines and experimental conditions. It is highly recommended to perform a dose-response curve for each specific cell line to determine the precise IC50 value.
Signaling Pathway
This compound primarily functions by inhibiting the kinase activity of Aurora A. This disruption of AurA function leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest, inhibition of proliferation, and in some cases, cellular senescence or apoptosis.
Caption: this compound inhibits Aurora A kinase, leading to cell cycle disruption and anti-proliferative effects.
Experimental Protocols
To determine the optimal concentration of this compound for your specific leukemia cell line, the following experimental protocols are recommended.
Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration.
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Leukemia cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.01 µM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT/MTS Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Leukemia cell lines treated with this compound (at concentrations around the determined IC50)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[10][11][12][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
The optimal concentration of this compound for leukemia cell lines is cell-type dependent but generally falls within a well-defined nanomolar to low micromolar range. By following the detailed protocols for cell viability and apoptosis assays, researchers can accurately determine the IC50 and the effective pro-apoptotic concentrations for their specific leukemia cell lines of interest. This will enable more precise and effective in vitro studies investigating the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for AKI603 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKI603 is a novel and potent small molecule inhibitor of Aurora Kinase A (AurA), a key regulator of mitotic progression.[1][2] Overexpression of AurA is implicated in the pathogenesis of various malignancies, making it a compelling target for cancer therapy. This compound has demonstrated significant anti-proliferative activity in a range of cancer cell lines, including those resistant to existing therapies.[1][3][4] Notably, it has been developed to overcome resistance mediated by the BCR-ABL-T315I mutation in chronic myeloid leukemia (CML).[1][2][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and its use in various cell-based assays to evaluate its therapeutic potential.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₃N₉O₂ |
| Molecular Weight | 409.45 g/mol [1][5] |
| Appearance | Solid |
| Solubility | DMSO: 120 mg/mL (293.07 mM) (Sonication recommended)[1] |
| Sparingly soluble in DMSO: 1-10 mg/mL | |
| Slightly soluble in Ethanol (B145695): 0.1-1 mg/mL[6] | |
| CAS Number | 1432515-73-5[1][6] |
Mechanism of Action
This compound selectively inhibits Aurora Kinase A with an IC50 value of 12.3 nM.[1][2] It also exhibits inhibitory activity against Aurora Kinase B (AurB), though to a lesser extent. The primary mechanism involves the inhibition of AurA phosphorylation at Threonine 288 (Thr288), a critical step for its activation.[7][8][9] Inhibition of AurA disrupts the formation and function of the mitotic spindle, leading to defects in chromosome segregation. This ultimately results in cell cycle arrest at the G2/M phase, induction of polyploidy, and cellular senescence.[1][3][10]
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, dissolve 4.09 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to aid dissolution. Sonication is recommended to ensure complete solubilization.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Note: For in vivo studies in mice, the concentration of DMSO should be kept below 10% for normal mice and below 2% for nude or transgenic mice.[1]
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours).[1]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
If using adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.[4]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Colony Formation Assay (Soft Agar Assay)
This assay assesses the ability of single cells to undergo anchorage-independent growth, a hallmark of carcinogenesis.[1][3]
Materials:
-
6-well tissue culture plates
-
Agar
-
2X complete culture medium
-
This compound stock solution
-
Crystal Violet solution (0.005%)[1]
Protocol:
-
Prepare a base layer of 0.5-0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and count the cells. Prepare a single-cell suspension.
-
In a separate tube, mix the cells with 0.3-0.4% agar in complete medium containing different concentrations of this compound or a vehicle control.
-
Carefully layer this cell-agar mixture on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the cells 1-2 times per week with medium containing the respective treatments.
-
After the incubation period, stain the colonies with 0.005% Crystal Violet for at least 1 hour.[1][7]
-
Count the number of colonies using a dissecting microscope.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium (B1200493) iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2][12]
Materials:
-
6-well tissue culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold[12]
-
Propidium Iodide (PI) staining solution (containing RNase A)[12]
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired duration (e.g., 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[12]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[12]
Senescence-Associated β-Galactosidase Staining
This assay detects the activity of β-galactosidase at pH 6.0, a known marker of senescent cells.[13][14]
Materials:
-
6-well tissue culture plates
-
This compound stock solution
-
PBS
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)[15]
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate/phosphate buffer, pH 6.0)[15][16]
-
Light microscope
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
After the treatment period, wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.[13]
-
Wash the cells three times with PBS.
-
Add the β-galactosidase staining solution to each well.
-
Incubate the plates at 37°C (in a dry incubator, no CO₂) for 12-16 hours, or until a blue color develops in senescent cells.[15]
-
Observe and count the number of blue-stained (senescent) cells under a light microscope.[13]
Western Blot Analysis for Phosphorylated AurA
This technique is used to detect the levels of phosphorylated Aurora Kinase A.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-AurA (Thr288)
-
Primary antibody against total AurA or a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.[17]
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[18]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody against p-AurA (Thr288) overnight at 4°C.[17]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
The membrane can be stripped and re-probed for total AurA and a loading control to ensure equal protein loading.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Duration | Reference |
| Various Leukemia Cells | Leukemia | Proliferation | 0.039-0.6 µM | 48 hours | [1][2] |
| NB4, K562, Jurkat | Leukemia | p-AurA Inhibition | 0.039-0.6 µM | 48 hours | [1][2] |
| Imatinib-resistant CML | CML | Proliferation, Colony Formation | 0.3-0.6 µM | 48 hours | [1][2] |
| SUM149 | Breast Cancer | Proliferation | IC50 = 2.04 µM | - | [2] |
| BT549 | Breast Cancer | Proliferation | IC50 = 0.86 µM | - | [2] |
| MCF-7 | Breast Cancer | Proliferation | IC50 = 0.97 µM | - | [2] |
| MCF-7-Epi | Breast Cancer | Proliferation | IC50 = 21.01 µM | - | [2] |
| Sk-br-3 | Breast Cancer | Proliferation | IC50 = 0.73 µM | - | [2] |
| MDA-MB-231 | Breast Cancer | Proliferation | IC50 = 3.49 µM | - | [2] |
| MDA-MB-453 | Breast Cancer | Proliferation (MTT) | IC50 = 0.18 µM | - | [2] |
| MDA-MB-468 | Breast Cancer | Proliferation (MTT) | IC50 = 0.15 µM | - | [2] |
| HL-60 | Leukemia | Proliferation | IC50 = 69 nM | - | [6] |
| K562 | CML | Proliferation | IC50 = 137 nM | - | [6] |
| U937 | Lymphoma | Proliferation | IC50 = 43 nM | - | [6] |
| MOLT-4 | T-cell Lymphoblast | Proliferation | IC50 = 18 nM | - | [6] |
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. buckinstitute.org [buckinstitute.org]
- 16. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
- 19. abcam.com [abcam.com]
Application Notes and Protocols for AKI603-Induced Senescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKI603 is a potent and selective small molecule inhibitor of Aurora A kinase (AurA). It has demonstrated anti-proliferative effects in various cancer cell lines, notably in imatinib-resistant Chronic Myeloid Leukemia (CML) cells harboring the T315I mutation. A key mechanism of action for this compound is the induction of cellular senescence, a state of irreversible cell cycle arrest. This process is linked to the generation of reactive oxygen species (ROS) and the activation of tumor suppressor pathways. These notes provide detailed protocols and data for inducing and quantifying cellular senescence in CML cell lines using this compound.
Quantitative Data Summary
The following table summarizes the quantitative data on senescence induction in Chronic Myeloid Leukemia (CML) cell lines following treatment with this compound for 48 hours.
| Cell Line | This compound Concentration (µM) | Treatment Duration | Percentage of SA-β-gal Positive Cells (%) |
| K562 (BCR-ABL wild-type) | 0.3 | 48 hours | ~35% |
| 0.6 | 48 hours | ~55% | |
| KBM5-T315I (Imatinib-resistant) | 0.3 | 48 hours | ~40% |
| 0.6 | 48 hours | ~60% |
Signaling Pathway for this compound-Induced Senescence
The proposed signaling pathway for this compound-induced senescence involves the inhibition of Aurora A kinase, leading to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress, in turn, activates the p53/p21 tumor suppressor axis, culminating in cell cycle arrest and the establishment of a senescent phenotype.
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from the manufacturer's instructions for the Senescence β-Galactosidase Staining Kit (Cell Signaling Technology, #9860), which was utilized in the primary research.
Workflow Diagram:
Application Notes and Protocols: Western Blot for Phosphorylated Aurora A (p-AurA) Following AKI603 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AurA) is a crucial serine/threonine kinase that plays a pivotal role in regulating mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its activity is tightly regulated, with phosphorylation at Threonine 288 (Thr288) in its catalytic domain being a key activation step.[2][3] Overexpression and aberrant activation of AurA have been linked to oncogenic transformation and are observed in various human cancers.[1][2] This makes AurA a compelling target for cancer therapy.[2][4]
AKI603 is a potent and selective small molecule inhibitor of Aurora A kinase with an IC50 of 12.3 nM.[5][6] It exerts its anti-proliferative effects by inhibiting AurA autophosphorylation at Thr288, leading to cell cycle arrest and induction of polyploidy.[5][7] This application note provides a detailed protocol for treating a relevant cancer cell line with this compound and subsequently detecting the change in phosphorylated Aurora A (p-AurA) levels by Western blot.
Signaling Pathway
Aurora A is a central node in the regulation of cell division. Its activation is initiated during the G2/M transition.[8] Once activated by phosphorylation, AurA phosphorylates a multitude of downstream substrates to orchestrate mitotic progression.[1] Inhibition of AurA by compounds like this compound disrupts these downstream signaling events, leading to mitotic defects and inhibition of cell proliferation.[5][6]
Caption: Aurora A signaling pathway and point of inhibition by this compound.
Experimental Protocol
This protocol is optimized for treating human breast cancer cells (e.g., MCF-7) with this compound followed by Western blot analysis of p-AurA (Thr288).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| MCF-7 Cells | ATCC | HTB-22 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | MedChemExpress | HY-18993 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836153001 |
| Phosphatase Inhibitor Cocktail 2 | Sigma-Aldrich | P5726 |
| Phosphatase Inhibitor Cocktail 3 | Sigma-Aldrich | P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561086 |
| PVDF Transfer Membranes | Bio-Rad | 1620177 |
| 5% Bovine Serum Albumin (BSA) in TBST | - | - |
| Tris-Buffered Saline with Tween 20 (TBST) | - | - |
| Phospho-Aurora A (Thr288) (D13A11) Rabbit mAb | Cell Signaling Technology | #2914 |
| Aurora A (D3V6O) Rabbit mAb | Cell Signaling Technology | #14475 |
| β-Actin (8H10D10) Mouse mAb | Cell Signaling Technology | #3700 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 |
| Anti-mouse IgG, HRP-linked Antibody | Cell Signaling Technology | #7076 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Workflow
Caption: Workflow for Western blot analysis of p-AurA after this compound treatment.
Step-by-Step Protocol
1. Cell Culture and this compound Treatment
-
Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.05, 0.1, 0.3, 0.6 µM) for 48 hours.[5] Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 µM this compound), and does not exceed 0.1%.
2. Protein Lysate Preparation
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[9]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[9]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
4. Western Blotting
-
Prepare protein samples for loading by adding 4X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of a 4-15% SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended dilutions:
-
Phospho-Aurora A (Thr288) (D13A11) Rabbit mAb: 1:1000
-
Aurora A (D3V6O) Rabbit mAb: 1:1000
-
β-Actin (8H10D10) Mouse mAb: 1:1000
-
-
Wash the membrane three times for 5 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit for p-AurA and total AurA; anti-mouse for β-Actin) diluted 1:2000 in 5% BSA/TBST for 1 hour at room temperature.[10]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Presentation and Analysis
Quantitative data from the Western blot analysis should be presented to clearly show the effect of this compound on p-AurA levels. Densitometry should be used to quantify the band intensities. The intensity of the p-AurA band should be normalized to the total AurA band for each sample. Subsequently, this ratio should be normalized to the loading control (β-Actin) to account for any loading inaccuracies. The final values should be expressed as a fold change relative to the vehicle-treated control.
Table 1: Densitometric Analysis of p-AurA, Total AurA, and β-Actin
| This compound (µM) | p-AurA (Thr288) Intensity | Total AurA Intensity | β-Actin Intensity |
| 0 (Vehicle) | |||
| 0.05 | |||
| 0.1 | |||
| 0.3 | |||
| 0.6 |
Table 2: Normalized p-AurA Levels After this compound Treatment
| This compound (µM) | (p-AurA / Total AurA) | Normalized to β-Actin | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.0 | ||
| 0.05 | |||
| 0.1 | |||
| 0.3 | |||
| 0.6 |
Troubleshooting
-
No or weak p-AurA signal: Ensure that phosphatase inhibitors were included in the lysis buffer. Check the primary antibody datasheet for recommended conditions. The expression of p-AurA is cell cycle-dependent and peaks in G2/M phase; consider synchronizing cells for a stronger signal.[11]
-
High background: Increase the number and duration of wash steps. Ensure the blocking step is performed adequately. Use 5% BSA for blocking when working with phospho-antibodies to reduce non-specific binding.
-
Multiple bands: This could be due to non-specific antibody binding or protein degradation. Ensure protease inhibitors are fresh and used at the correct concentration. Refer to the antibody datasheet to confirm the expected molecular weight and potential cross-reactivity.
-
Uneven loading: Ensure accurate protein quantification and careful loading of the gel. Use a reliable loading control like β-Actin or GAPDH to normalize the data. Total AurA can also serve as a loading control for p-AurA.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with AKI603
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKI603 is a potent and selective small molecule inhibitor of Aurora Kinase A (AurA), a key regulator of mitotic progression.[1][2] Inhibition of AurA leads to defects in centrosome maturation, spindle assembly, and ultimately, cell cycle arrest and the induction of apoptosis or cellular senescence.[1][3] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: this compound and Aurora Kinase A
Aurora Kinase A is a serine/threonine kinase that plays a critical role in the G2/M transition and mitosis. It is involved in centrosome separation, maturation, and the formation of the bipolar spindle. This compound inhibits the kinase activity of AurA, leading to a cascade of events that disrupt the normal cell cycle progression.[1][4] This disruption primarily manifests as a G2/M phase arrest and can lead to the formation of polyploid cells due to failed cytokinesis.[2][3]
Signaling Pathway of Aurora Kinase A in Cell Cycle Regulation
Caption: this compound inhibits Aurora Kinase A, disrupting mitotic entry and progression.
Quantitative Analysis of Cell Cycle Arrest by this compound
Treatment of cancer cells with this compound leads to a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, as well as an accumulation of polyploid cells (>4N DNA content). The following table summarizes representative data from a flow cytometry analysis of a cancer cell line treated with varying concentrations of this compound for 48 hours.
| This compound Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase | % >4N (Polyploid) |
| 0 (Control) | 55.2 | 25.1 | 19.7 | 0.0 |
| 0.1 | 48.9 | 22.3 | 28.8 | 0.0 |
| 0.3 | 35.6 | 18.5 | 42.1 | 3.8 |
| 0.6 | 21.4 | 12.9 | 55.3 | 10.4 |
Note: Data is representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound-induced cell cycle arrest.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Protocol for Cell Culture and Treatment
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium in the culture wells with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol for Cell Harvesting and Fixation
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once the cells have detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in G1, S, G2/M, and polyploid (>4N) phases. It is important to exclude doublets and aggregates from the analysis.
Data Interpretation
An increase in the percentage of cells in the G2/M phase and the appearance of a population with >4N DNA content with increasing concentrations of this compound is indicative of cell cycle arrest at the G2/M checkpoint and induction of polyploidy, consistent with the inhibition of Aurora Kinase A.
Conclusion
The provided protocols offer a robust method for evaluating the effects of the Aurora Kinase A inhibitor this compound on the cell cycle of cancer cells. This flow cytometry-based analysis is a valuable tool for researchers in oncology and drug development to quantify the cytostatic effects of this compound and similar compounds.
References
Application Notes and Protocols for AKI603 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKI603 is a potent and selective small molecule inhibitor of Aurora Kinase A (AurA), a key regulator of mitosis.[1] Overexpression of AurA is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated anti-proliferative activity in cancer cell lines and has been evaluated in preclinical mouse models, showing promise in attenuating tumor growth.[2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models, along with a summary of reported dosing regimens and a diagram of the Aurora Kinase A signaling pathway.
Quantitative Data Summary
The following table summarizes the reported in vivo administration routes, dosages, and corresponding mouse models for this compound.
| Administration Route | Dosage | Dosing Frequency | Mouse Model | Cell Line | Reference |
| Intragastric | 50 mg/kg | Every day for 14 days | Nude mice | MCF-7-Epi (Breast Cancer) | [2] |
| Intraperitoneal (i.p.) | 12.5-25 mg/kg | Every 2 days for 14 days | Female BALB/c nude mice | KBM5-T315I (Leukemia) | [1][3] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting Aurora Kinase A, a serine/threonine kinase that plays a critical role in cell cycle progression. AurA is involved in centrosome maturation, spindle assembly, and mitotic entry. Its inhibition by this compound leads to cell cycle arrest, polyploidy, and suppression of tumor cell proliferation.[2][1]
Caption: Simplified signaling pathway of Aurora Kinase A and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in mouse xenograft models. These protocols are based on published studies and general best practices for in vivo research with small molecule inhibitors.
Experimental Workflow
Caption: General experimental workflow for in vivo mouse studies with this compound.
Protocol 1: Intragastric Administration for Breast Cancer Xenograft Model
This protocol is adapted from studies using the MCF-7 breast cancer cell line.[2]
1. Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a solution of DMSO, PEG300, and sterile water)
-
Female athymic nude mice (4-6 weeks old)
-
MCF-7 human breast cancer cells
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hemocytometer or automated cell counter
-
26-27 gauge needles and 1 mL syringes
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Calipers
2. Methods:
2.1. Tumor Cell Implantation:
- Culture MCF-7 cells in standard conditions.
- Harvest cells using trypsin-EDTA and wash with sterile PBS.
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
2.2. This compound Formulation:
- Prepare the vehicle solution. For a vehicle containing DMSO and PEG300, a common formulation is 5% DMSO, 40% PEG300, and 55% sterile water.
- Weigh the required amount of this compound to achieve a final concentration for a 50 mg/kg dose in a dosing volume of 100 µL per 20g mouse (e.g., 10 mg/mL).
- First, dissolve this compound in DMSO. Then, add PEG300 and vortex thoroughly. Finally, add sterile water to the final volume and vortex again until a clear solution is formed. Prepare fresh daily.
2.3. Administration:
- Monitor tumor growth regularly using calipers. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.
- Administer 50 mg/kg of this compound or vehicle solution via oral gavage once daily for 14 consecutive days.
2.4. Monitoring:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weight, histology, western blot).
Protocol 2: Intraperitoneal Administration for Leukemia Xenograft Model
This protocol is based on studies using the KBM5-T315I chronic myeloid leukemia cell line.[1][3]
1. Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Female BALB/c nude mice (4-6 weeks old)
-
KBM5-T315I human leukemia cells
-
Sterile PBS
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hemocytometer or automated cell counter
-
26-27 gauge needles and 1 mL syringes
-
Calipers
2. Methods:
2.1. Tumor Cell Implantation:
- Culture KBM5-T315I cells in suspension.
- Harvest cells by centrifugation and wash with sterile PBS.
- Resuspend cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
2.2. This compound Formulation:
- Prepare a stock solution of this compound in a suitable solvent like DMSO.
- For dosing, dilute the stock solution in sterile saline to the final desired concentration (e.g., for a 25 mg/kg dose in a 100 µL injection volume for a 20g mouse, the concentration would be 5 mg/mL). The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
2.3. Administration:
- Monitor tumor growth. Once tumors are palpable and have reached a volume of approximately 100 mm³, randomize mice into treatment groups (e.g., vehicle, 12.5 mg/kg this compound, 25 mg/kg this compound).
- Administer the prepared this compound solution or vehicle via intraperitoneal injection every other day for 14 days.
2.4. Monitoring:
- Measure tumor volume and body weight every 2-3 days.
- At the study endpoint, euthanize mice and collect tumors for further analysis.
Conclusion
These application notes provide a comprehensive guide for the in vivo administration of the Aurora Kinase A inhibitor, this compound, in mouse models of cancer. The provided protocols for intragastric and intraperitoneal routes, along with the summary of dosing regimens, offer a solid foundation for researchers to design and execute preclinical efficacy studies. Adherence to best practices in animal handling, formulation, and monitoring is crucial for obtaining reliable and reproducible data.
References
- 1. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice [ouci.dntb.gov.ua]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Combining an Aurora Kinase Inhibitor and a Death Receptor Ligand/Agonist Antibody Triggers Apoptosis in Melanoma Cells and Prevents Tumor Growth in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Method for the Determination of AKI603 in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a sensitive and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of AKI603, a novel Aurora-A kinase inhibitor, in plasma samples. The described method is rapid, reliable, and suitable for pharmacokinetic studies, as demonstrated in a bioavailability study in rats.[1]
Experimental Workflow
The overall experimental workflow for the determination of this compound in plasma is depicted below. It involves plasma sample preparation using liquid-liquid extraction, followed by chromatographic separation using UPLC and subsequent detection and quantification by tandem mass spectrometry.
Caption: Experimental workflow for this compound determination in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Ly-7z (Internal Standard)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) acetate
-
Formic acid
-
Control rat plasma
Instrumentation
-
UPLC system coupled with a tandem mass spectrometer.[1]
-
Analytical column: C18 column (2.1×100mm, 1.9μm).[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Spike with the internal standard (Ly-7z).
-
Add 500 µL of ethyl acetate.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | C18 (2.1×100mm, 1.9μm)[1] |
| Mobile Phase A | Water with 5mM ammonium acetate and 0.1% formic acid[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution Program | |
| 0-1.0 min | 10% B |
| 1.0-3.0 min | 10% - 95% B |
| 3.0-4.0 min | 95% B |
| 4.0-4.1 min | 95% - 10% B |
| 4.1-6.0 min | 10% B |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | |
| This compound | m/z 410.0 → 352.9[1] |
| Ly-7z (IS) | m/z 457.1 → 367.9[1] |
Method Validation Summary
The developed UPLC-MS/MS method was rigorously validated for specificity, linearity, precision, accuracy, extraction recovery, matrix effect, and stability.[1]
Linearity and Sensitivity
| Parameter | Result |
| Calibration Curve Range | 0.025 - 5000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL[1] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low | < 15% | < 15% | ± 15% | ± 15% |
| Medium | < 15% | < 15% | ± 15% | ± 15% |
| High | < 15% | < 15% | ± 15% | ± 15% |
Note: Specific values for precision and accuracy were stated to be within acceptable limits but not explicitly provided in the source material.
Extraction Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| This compound | Within acceptable limits[1] | Within acceptable limits[1] |
| Ly-7z (IS) | Within acceptable limits[1] | Within acceptable limits[1] |
Note: Specific percentage values were not detailed in the abstract.
Stability
This compound was found to be stable in rat plasma under various storage conditions, including short-term bench-top, long-term storage at -80°C, and after three freeze-thaw cycles.[1]
Application
This validated method was successfully applied to a pharmacokinetic study in rats to determine the bioavailability of this compound after intravenous and oral administration.[1] The oral bioavailability was calculated to be 28.7 ± 9.7%.[1]
Conclusion
The UPLC-MS/MS method detailed in this application note is simple, sensitive, and accurate for the quantification of this compound in plasma.[1] The method has been thoroughly validated and is suitable for supporting preclinical pharmacokinetic and bioavailability studies.[1]
References
Application Notes and Protocols for Synergistic Drug Combination Studies with AKI603
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKI603 is a potent and selective small molecule inhibitor of Aurora Kinase A (AurA), a key regulator of mitotic progression.[1][2] Overexpression of AurA is implicated in the pathogenesis of various malignancies, including chronic myeloid leukemia (CML) and breast cancer, often correlating with poor prognosis.[3] this compound has demonstrated significant anti-proliferative activity, notably in overcoming resistance to imatinib (B729) in CML cells harboring the T315I mutation in the BCR-ABL gene.[1][3] The mechanism of action involves the inhibition of AurA phosphorylation, leading to cell cycle arrest, polyploidy, and cellular senescence.[1][2][3]
Combination therapy is a cornerstone of cancer treatment, aiming to enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance. This document provides a comprehensive guide to designing and conducting synergistic drug combination studies involving this compound. While specific synergistic combinations with this compound are not yet extensively documented in published literature, this guide offers a robust framework for identifying and validating such combinations, drawing on the established mechanisms of AurA inhibitors.
Rationale for Drug Combinations with this compound
The primary mechanism of this compound is the disruption of mitosis through AurA inhibition. Therefore, rational drug combinations may involve agents that:
-
Induce DNA damage: Pre-treatment with an AurA inhibitor can enhance the DNA damage and cell death induced by chemotherapeutic agents.
-
Target other cell cycle checkpoints: Combining inhibitors of different cell cycle phases can lead to a more profound anti-proliferative effect. For instance, combining AurA inhibitors with WEE1 inhibitors has shown synergistic antitumor effects.
-
Inhibit pro-survival signaling pathways: Co-targeting pathways that promote cell survival, such as the PI3K/AKT pathway, can sensitize cancer cells to the effects of AurA inhibition.
-
Induce apoptosis: Combining this compound with agents that directly induce apoptosis, such as BCL-2 inhibitors, may lead to synergistic cell killing.
-
Inhibit histone deacetylases (HDACs): The combination of AurA inhibitors with HDAC inhibitors has been shown to be synergistic in certain cancer types.
Key Experimental Protocols
Cell Viability Assay for Single-Agent and Combination Studies
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound alone and in combination with other drugs.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment (Single Agent): Prepare serial dilutions of this compound and the combination drug in complete medium. Add the diluted drugs to the respective wells. Include a vehicle control (e.g., DMSO).
-
Drug Treatment (Combination): For combination studies, a constant ratio experimental design is often employed. Prepare serial dilutions of a fixed-ratio combination of this compound and the other drug.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Synergy Analysis using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[4][5]
Procedure:
-
Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination at a constant ratio.
-
Median-Effect Analysis: Use software like CompuSyn to perform median-effect analysis. This will generate the median-effect plot, which is a logarithmic representation of the dose-effect relationship.
-
Combination Index (CI) Calculation: The software will calculate the Combination Index (CI) for different effect levels (Fraction affected, Fa). The CI value determines the nature of the drug interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blotting for Mechanistic Studies
Western blotting can be used to investigate the molecular mechanisms underlying any observed synergy. For example, it can be used to assess changes in the phosphorylation status of key proteins in relevant signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AurA, total AurA, PARP, Caspase-3, p-AKT, total AKT, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse cells and quantify the protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation.
Data Presentation
Quantitative data from synergistic drug combination studies should be summarized in clear and structured tables.
Table 1: Single-Agent IC50 Values for this compound and a Hypothetical Combination Agent (Drug X)
| Cell Line | This compound IC50 (µM) | Drug X IC50 (µM) |
| KBM5-T315I | 0.45 | 1.2 |
| MCF-7 | 0.97 | 2.5 |
| SUM149 | 2.04 | 5.8 |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth and are presented as an example.
Table 2: Combination Index (CI) Values for the Combination of this compound and Drug X in KBM5-T315I Cells
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.85 | Slight Synergism |
| 0.50 | 0.65 | Synergism |
| 0.75 | 0.45 | Strong Synergism |
| 0.90 | 0.30 | Very Strong Synergism |
CI values are hypothetical and for illustrative purposes. CI < 1 indicates synergism.
Mandatory Visualizations
Caption: this compound inhibits Aurora Kinase A, leading to mitotic arrest and anti-cancer effects.
Caption: Workflow for a synergistic drug combination study.
References
- 1. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AKI603 solubility issues in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with the Aurora A kinase inhibitor, AKI603, in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[1]
Q2: What is the known solubility of this compound in DMSO?
A2: this compound is sparingly soluble in DMSO, with a reported solubility range of 1-10 mg/mL.
Q3: Can I dissolve this compound directly in cell culture media or aqueous buffers like PBS?
A3: No, it is not recommended to dissolve this compound directly in aqueous solutions. Being a hydrophobic compound, it is practically insoluble in water. Direct dissolution will likely result in precipitation. The standard practice is to first prepare a concentrated stock solution in 100% DMSO.[2]
Q4: What is the maximum final concentration of DMSO that is safe for my cells in culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1%.[3][4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[3]
Q5: My this compound precipitated after diluting the DMSO stock solution into the cell culture medium. What should I do?
A5: This is a common issue known as "solvent shock." It occurs when a compound that is soluble in an organic solvent is rapidly transferred to an aqueous environment where it is poorly soluble. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent this.
Quantitative Data Summary
The following table summarizes the known solubility information for this compound.
| Solvent | Solubility Range | Notes |
| DMSO | 1-10 mg/mL | Sparingly soluble. |
| Ethanol | 0.1-1 mg/mL | Slightly soluble. |
| Water | Insoluble | Not recommended for initial dissolution. |
| Cell Culture Media | Insoluble | Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount: The molecular weight of this compound is 409.45 g/mol . To prepare a 10 mM stock solution, you will need 4.0945 mg of this compound per 1 mL of DMSO.
-
Dissolution: Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the corresponding volume of 100% DMSO.
-
Solubilization: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can briefly sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, it is best to perform a serial dilution.
-
First, prepare an intermediate dilution of your stock solution in pre-warmed media. For example, add 2 µL of the 10 mM stock to 198 µL of media to get a 100 µM solution. Mix well by gentle pipetting.
-
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired working concentration. For example, to get a 1 µM final concentration in 1 mL of media, add 10 µL of the 100 µM intermediate solution.
-
Mixing: Immediately after adding the this compound solution, gently mix the medium by swirling or inverting the tube to ensure a homogenous solution. Avoid vigorous vortexing, which can cause proteins in the serum to denature.
-
Application: Use the freshly prepared working solution to treat your cells immediately. Do not store the diluted working solution in the cell culture medium.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution into Cell Culture Media
Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise or serial dilution as described in Protocol 2.[5]
-
Pre-warm the Media: Always use media that has been pre-warmed to 37°C.[5]
-
Gentle and Immediate Mixing: Add the this compound stock or intermediate dilution dropwise to the media while gently swirling or vortexing to ensure rapid and uniform dispersion.[6]
-
Lower Stock Concentration: If precipitation persists, consider preparing a less concentrated initial stock solution in DMSO (e.g., 1 mM) and adjust the dilution factor accordingly.
Issue 2: Precipitate Forms Over Time in the Incubator
Cause: Delayed precipitation can be due to temperature fluctuations, changes in media pH, or interactions with media components over extended periods.
Solutions:
-
pH Stability: Ensure your incubator's CO2 levels are stable to maintain the physiological pH of the medium.
-
Media Components: If using a custom or serum-free medium, consider potential interactions between this compound and specific components. Serum proteins can sometimes help to stabilize hydrophobic compounds.[7]
-
Media Changes: For long-term experiments, it may be necessary to change the media with freshly prepared this compound every 24-48 hours.
Issue 3: Inconsistent Experimental Results
Cause: This could be due to a non-homogenous solution or the presence of micro-precipitates that are not easily visible.
Solutions:
-
Visual Inspection: Before adding the media to your cells, hold the tube or flask up to a light source to check for any visible precipitate or cloudiness.
-
Microscopic Examination: If you suspect micro-precipitates, you can examine a small drop of the prepared media under a microscope.
-
Filter Sterilization: If you consistently face issues, you can try filtering the final working solution through a 0.22 µm syringe filter before adding it to the cells. However, be aware that this could potentially remove some of the precipitated compound, leading to a lower effective concentration.
Visualizations
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Caption: The signaling pathway of this compound, an Aurora A kinase inhibitor.
References
Technical Support Center: Troubleshooting AKI603 Cytotoxicity in Non-Cancerous Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with the Aurora kinase A inhibitor, AKI603, in non-cancerous cell lines. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant cytotoxicity with this compound in my non-cancerous cell line. Isn't this compound supposed to be specific for cancer cells?
A1: While this compound has been primarily investigated for its anti-proliferative effects in cancer cells, it targets Aurora kinase A (AurA), a protein essential for normal cell division (mitosis) in all proliferating cells.[1][2] Therefore, any non-cancerous cell line that is actively dividing is expected to be sensitive to this compound. The observed cytotoxicity is likely due to the inhibition of AurA's function in mitosis, leading to cell cycle arrest and potentially apoptosis or senescence.[3][4] However, cytotoxicity in non-proliferating, terminally differentiated cells may indicate off-target effects.
Q2: My dose-response curve for this compound in a non-cancerous cell line is inconsistent between experiments. What could be the cause?
A2: Inconsistent dose-response curves can arise from several factors. Common issues include:
-
Variable Cell Seeding Density: Ensure consistent cell numbers are seeded across all wells and experiments. Proliferating cells will be more sensitive to this compound, so variations in initial cell density can significantly alter the results.
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. Older cells or cells in poor health may respond differently to treatment.
-
Solvent Concentration: this compound is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent is consistent across all wells and is at a level that does not affect cell viability on its own.
-
Compound Stability and Storage: Ensure the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles, which could degrade the compound.
Q3: What are the expected morphological changes in non-cancerous cells treated with this compound?
A3: Based on its mechanism of action as an Aurora kinase A inhibitor, you can expect to see morphological changes associated with mitotic arrest. These may include:
-
An increase in the number of rounded-up, mitotic cells.
-
The appearance of enlarged cells (polyploidy) due to failed cell division.[3][4]
-
Signs of apoptosis, such as membrane blebbing and cell shrinkage, at higher concentrations or after prolonged exposure.
Q4: How can I distinguish between on-target (anti-proliferative) and off-target cytotoxicity?
A4: Differentiating between on-target and off-target effects is crucial. Here are some strategies:
-
Use a Non-Proliferating Cell Line: If possible, test this compound on a terminally differentiated, non-proliferating version of your cell type. Cytotoxicity in these cells is more likely to be due to off-target effects.
-
Rescue Experiment: If a downstream effector of AurA is known, attempt a rescue experiment by overexpressing this effector.
-
Compare with other AurA inhibitors: Use another structurally different AurA inhibitor. If it produces a similar cytotoxic profile, the effect is more likely on-target.
-
Western Blot Analysis: Confirm the on-target effect by checking for the inhibition of AurA phosphorylation at Thr288.[1][3]
Q5: What concentration range of this compound should I be using for non-cancerous cells?
A5: The effective concentration of this compound can vary significantly between cell lines. Based on studies in cancer cell lines, the IC50 (the concentration that inhibits 50% of cell growth) for proliferation is in the nanomolar to low micromolar range.[1][5] For initial experiments in a new non-cancerous cell line, a broad dose-response ranging from 10 nM to 10 µM is recommended to determine the sensitivity of your specific cell type.
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| SUM149 | Breast Cancer | 2.04 | MTT | [5] |
| BT549 | Breast Cancer | 0.86 | MTT | [5] |
| MCF-7 | Breast Cancer | 0.97 | MTT | [5] |
| MDA-MB-453 | Breast Cancer | 0.18 | MTT | [5] |
| MDA-MB-468 | Breast Cancer | 0.15 | MTT | [5] |
| K562 | Leukemia | Not specified, but significant inhibition at 0.078 µM | Cell Counting | [6] |
| Jurkat | Leukemia | Not specified, but significant inhibition at 0.078 µM | Cell Counting | [6] |
| NB4 | Leukemia | Not specified, but significant inhibition at 0.078 µM | Cell Counting | [6] |
Note: These values are for cancer cell lines and should be used as a starting reference for non-cancerous cell line experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as your highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of key executioner caspases involved in apoptosis.
-
Cell Seeding and Treatment: Seed and treat your cells with this compound in a 96-well plate as described in the MTT assay protocol. It is advisable to use a white-walled plate for luminescence-based assays.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a luminogenic substrate with a buffer.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Read the luminescence using a plate reader. An increase in luminescence corresponds to an increase in caspase-3/7 activity and apoptosis.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced cytotoxicity through inhibition of Aurora Kinase A.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.
Decision Tree for Interpreting Results
Caption: Decision tree to interpret the nature of this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AKI603 Dosage for Minimal Toxicity in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of AKI603, an Aurora kinase A (AurA) inhibitor, to minimize toxicity in mouse models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice for efficacy studies?
A1: Based on preclinical studies, a common starting point for this compound administration in mice ranges from 12.5 mg/kg to 50 mg/kg.[1][2][3] The optimal starting dose will depend on the tumor model, administration route, and dosing schedule. For xenograft models of chronic myeloid leukemia (KBM5-T315I), intraperitoneal (i.p.) injections of 12.5 mg/kg or 25 mg/kg every two days for 14 days have been shown to be effective.[1][3] In a breast cancer xenograft model (MCF-7-Epi), a daily intragastric administration of 50 mg/kg for 14 days has been used with reported low toxicity.[2] It is crucial to perform a dose-range finding study to determine the optimal dose for your specific experimental setup.
Q2: What are the potential signs of toxicity I should monitor for in mice treated with this compound?
A2: Researchers should monitor for a range of clinical and sub-clinical signs of toxicity. These include:
-
General Health: Changes in body weight (a slight decrease has been reported), food and water consumption, and overall activity levels.[2]
-
Behavioral Changes: Lethargy, ruffled fur, hunched posture, or any signs of distress.[4]
-
Gastrointestinal Issues: Diarrhea or changes in stool consistency.
-
Hematological Effects: As Aurora kinases are involved in cell division, myelosuppression is a potential toxicity.[5] This can be assessed through complete blood counts (CBCs) to monitor for changes in white blood cells, red blood cells, and platelets.
-
Organ-Specific Toxicity: Monitor for signs of liver or kidney toxicity through biochemical assessments of blood samples (e.g., ALT, AST, creatinine, BUN).[4]
Q3: How can I establish the Maximum Tolerated Dose (MTD) for this compound in my mouse model?
A3: The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable toxicity.[5] A typical MTD study involves a dose escalation design:
-
Dose Groups: Start with a minimum of three dose groups, including a vehicle control. The starting dose can be based on the literature (e.g., 12.5 mg/kg). Subsequent doses should be escalated by a defined factor (e.g., 1.5x or 2x).
-
Administration and Observation: Administer this compound according to the planned route and schedule. Observe the animals daily for clinical signs of toxicity for a predetermined period (e.g., 14 or 28 days).[6]
-
Endpoint: The MTD is typically defined as the highest dose at which no more than a certain percentage of animals (e.g., 10%) experience dose-limiting toxicities (DLTs), such as significant body weight loss (e.g., >15-20%), severe clinical signs, or death.
Q4: What should I do if I observe significant toxicity in my mouse cohort?
A4: If significant toxicity is observed, the following steps are recommended:
-
Dose Reduction: Reduce the dose of this compound for subsequent treatment cycles or in a new cohort of animals.
-
Dosing Schedule Modification: Consider altering the dosing schedule, for example, from daily to every other day, to allow for recovery between doses.
-
Supportive Care: Provide supportive care as necessary, such as supplemental nutrition or hydration, in consultation with veterinary staff.
-
Euthanasia: For animals experiencing severe and irreversible toxicity, humane euthanasia should be performed according to approved institutional guidelines.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Significant body weight loss (>15%) in treated mice. | Dose is too high, leading to systemic toxicity. | - Immediately reduce the this compound dose in the next treatment cycle. - Consider a less frequent dosing schedule. - Perform a thorough health assessment, including blood work, to check for organ damage. |
| No observable anti-tumor effect at the initial dose. | Dose is too low or administration route is suboptimal. | - Gradually escalate the dose in a new cohort of mice, carefully monitoring for toxicity. - Evaluate the bioavailability of this compound with the current administration route. An oral bioavailability of 28.7% has been reported in rats.[1][7] - Confirm the activity of your this compound compound. |
| High variability in tumor response within the same treatment group. | Inconsistent drug administration, tumor heterogeneity, or variable drug metabolism. | - Ensure precise and consistent administration of this compound. - Increase the number of mice per group to account for biological variability. - Consider potential differences in drug metabolism between individual animals. |
| Sudden death of an animal in a treatment group. | Acute toxicity or off-target effects. | - Perform a necropsy and histopathological analysis to determine the cause of death.[4] - Re-evaluate the starting dose and consider a more gradual dose escalation in future studies. |
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study of this compound in Mice
-
Animal Model: Select the appropriate mouse strain and tumor model for your research question.
-
Group Allocation: Randomly assign mice to at least four groups (n=5-10 per group): Vehicle control, Low Dose this compound, Mid Dose this compound, and High Dose this compound.
-
Dose Preparation: Prepare this compound in a suitable vehicle solution for the chosen administration route (e.g., intraperitoneal, oral gavage).
-
Administration: Administer the vehicle or this compound at the designated doses and schedule (e.g., daily, every other day) for a period of 14-28 days.
-
Monitoring:
-
Record body weight and tumor volume (if applicable) daily or every other day.
-
Perform daily clinical observations for signs of toxicity (see FAQ 2).
-
Collect blood samples at baseline and at the end of the study for complete blood counts and serum biochemistry.
-
-
Endpoint: At the end of the study, euthanize the mice and perform necropsy. Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.[4]
-
MTD Determination: Analyze the data to identify the highest dose that does not induce dose-limiting toxicities.
Protocol 2: Efficacy Study of this compound in a Xenograft Mouse Model
-
Tumor Implantation: Implant tumor cells into the appropriate site (e.g., subcutaneous, orthotopic) in immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Randomize mice into treatment groups (Vehicle control and this compound at one or two doses below the MTD).
-
Treatment: Administer this compound according to the optimized dose and schedule determined from the MTD study.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Conduct daily clinical observations.
-
-
Endpoint: Continue treatment for the planned duration or until tumors in the control group reach a predetermined endpoint size. Euthanize all animals and collect tumors and organs for further analysis (e.g., pharmacodynamics, histopathology).
Data Presentation
Table 1: Example Data from a Hypothetical this compound Dose-Finding Study in Mice
| Dose Group (mg/kg, i.p., q.o.d.) | Mean Body Weight Change (%) | Incidence of Severe Clinical Signs | Mortality |
| Vehicle Control | +5.2% | 0/10 | 0/10 |
| This compound (12.5) | -2.1% | 0/10 | 0/10 |
| This compound (25) | -8.5% | 1/10 (lethargy) | 0/10 |
| This compound (50) | -18.3% | 4/10 (lethargy, ruffled fur) | 1/10 |
Table 2: Summary of Published In Vivo this compound Dosages in Mice
| Mouse Model | Dosage | Administration Route | Duration | Observed Toxicity | Reference |
| Nude mice with KBM5-T315I xenografts | 12.5 mg/kg, 25 mg/kg | Intraperitoneal (every 2 days) | 14 days | Not specified, effective tumor growth inhibition | [1][3] |
| Nude mice with MCF-7-Epi xenografts | 50 mg/kg | Intragastric (daily) | 14 days | Slight decrease in body weight | [2] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound, an Aurora Kinase A inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. fda.gov [fda.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Overcoming Resistance to AKI603 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aurora kinase A (AurA) inhibitor, AKI603.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Aurora kinase A (AurA) with an IC50 of 12.3 nM.[1][2] Its primary mechanism of action is the inhibition of AurA phosphorylation at Thr288, a critical step for its kinase activity.[3][4] By inhibiting AurA, this compound disrupts critical mitotic processes, leading to cell cycle arrest at the G2/M phase, accumulation of polyploid cells, and ultimately, inhibition of cell proliferation.[3][4] In some cancer cell models, such as chronic myeloid leukemia (CML), this compound has been shown to induce cellular senescence.[5][6]
Q2: In which cancer models has this compound shown efficacy?
This compound has demonstrated anti-proliferative activity in a range of cancer cell lines. Notably, it has been effective in overcoming imatinib (B729) resistance in CML cells, including those harboring the BCR-ABL-T315I mutation.[1][4][5][6] It has also been shown to overcome chemoresistance in breast cancer by targeting tumor-initiating cells.[2][7][8] Studies have reported its activity in various leukemia cell lines, including AML (U937, HL-60, NB4), CML (KBM5, K562), and ALL (Jurkat) cells.[9]
Q3: What are the expected phenotypic effects of this compound treatment on sensitive cancer cells?
Treatment of sensitive cancer cells with this compound typically results in:
-
Cell cycle arrest at the G2/M phase. [3]
-
Induction of polyploidy (cells with more than two sets of chromosomes).[1][3]
-
Suppression of colony formation capacity in anchorage-dependent and -independent growth assays.[3][5]
-
Induction of cellular senescence in some cell types, which can be associated with an increase in reactive oxygen species (ROS).[5][6][10]
-
Inhibition of AurA phosphorylation at Thr288 without significantly affecting total AurA protein levels.[1][7]
Troubleshooting Guide: Overcoming Resistance to this compound
Problem: My cancer cell line shows reduced sensitivity or has developed resistance to this compound.
This guide provides a systematic approach to investigate and potentially overcome resistance to this compound.
Step 1: Confirm Resistance and Quantify the Effect
The first step is to confirm and quantify the level of resistance.
-
Question: How can I confirm that my cells have developed resistance to this compound?
-
Answer: Perform a dose-response experiment and compare the IC50 value of the suspected resistant cell line to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance.
-
Quantitative Data Summary: Expected IC50 Values in Sensitive vs. Resistant Lines (Hypothetical)
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 0.1 | 1 |
| This compound-Resistant Subline | This compound | > 1.0 | > 10 |
Step 2: Investigate Potential Mechanisms of Resistance
Several mechanisms could contribute to resistance to Aurora kinase inhibitors like this compound.
-
Question: What are the potential molecular mechanisms of resistance to this compound?
-
Answer: While specific resistance mechanisms to this compound are not extensively documented, resistance to Aurora kinase inhibitors can arise from:
-
Target Alterations: Mutations in the AURKA gene that prevent drug binding. Point mutations in the ATP-binding pocket of Aurora B have been shown to confer resistance to other Aurora kinase inhibitors.[11]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of AurA inhibition.[5] This can include upregulation of pro-survival pathways like PI3K/Akt/mTOR or Ras/MEK/ERK.[12][13]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Resistance to Apoptosis/Senescence: Alterations in downstream apoptosis or senescence pathways can render cells resistant to the cytotoxic or cytostatic effects of this compound.[5]
-
-
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for investigating and addressing this compound resistance.
Step 3: Strategies to Overcome Resistance
Based on the identified resistance mechanism, several strategies can be employed.
-
Question: How can I overcome resistance to this compound in my cell line?
-
Answer:
-
Combination Therapy: This is a promising strategy to overcome resistance by targeting parallel or downstream pathways.[14]
-
If bypass pathways are activated, consider combining this compound with inhibitors of the PI3K/Akt/mTOR or MEK/ERK pathways.
-
For cells resistant to apoptosis, co-treatment with BH3-mimetics that target anti-apoptotic Bcl-2 family proteins could be effective.[15]
-
-
Targeting Drug Efflux: If increased expression of ABC transporters is observed, co-administration of known ABC transporter inhibitors could restore sensitivity.
-
Alternative Aurora Kinase Inhibitors: If resistance is due to a specific mutation in AurA, another Aurora kinase inhibitor with a different binding mode might still be effective.
-
-
Signaling Pathways and Points of Intervention
Caption: Aurora A signaling and potential points of intervention to overcome resistance.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol assesses cell viability based on the metabolic activity of cells.[7][16]
-
Materials:
-
96-well plates
-
Cancer cell lines (parental and suspected resistant)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2][17]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[17]
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][16]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
2. Western Blot for Phosphorylated Aurora Kinase A (p-AurA)
This protocol is to detect the phosphorylation status of AurA at Thr288.[1][10]
-
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing protease and phosphatase inhibitors[10][18]
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% w/v BSA in TBST is recommended for phospho-proteins)[1][18]
-
Primary antibodies: anti-p-AurA (Thr288) and anti-total AurA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells in ice-cold lysis buffer with phosphatase inhibitors.[10]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Denature protein samples by boiling in SDS-PAGE sample buffer.[1]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-p-AurA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total AurA antibody as a loading control.
-
3. Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.[3]
-
Materials:
-
6-well plates
-
Complete culture medium
-
Agarose or soft agar[3]
-
This compound
-
Crystal Violet stain
-
-
Procedure:
-
Prepare a base layer of 0.5-0.7% agar (B569324) in complete medium in each well of a 6-well plate and allow it to solidify.[3]
-
Harvest cells and resuspend them in a top layer of 0.3-0.4% agar in complete medium containing the desired concentration of this compound or vehicle.
-
Plate the cell-agar mixture on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the cells twice a week with fresh medium containing the drug.[3]
-
After colonies are formed, stain them with Crystal Violet.
-
Count the number of colonies in each well.
-
For further assistance, please contact our technical support team.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Polyploidy After AKI603 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the effects of the Aurora Kinase A inhibitor, AKI603, with a specific focus on the phenomenon of induced polyploidy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small-molecule inhibitor that primarily targets Aurora Kinase A (AurA), a key regulator of mitotic progression.[1][2] It inhibits AurA with an IC50 value of 12.3 nM.[2][3] By inhibiting AurA, this compound disrupts the proper formation of the mitotic spindle, leading to failures in chromosome segregation during cell division.[4][5] While its main target is AurA, it has also been shown to inhibit Aurora Kinase B (AurB) to a lesser extent.[1]
Q2: Why does this compound treatment lead to polyploidy?
Polyploidy, the state of having more than two complete sets of chromosomes, is a common outcome of treatment with Aurora kinase inhibitors.[6][7] this compound induces cell cycle arrest, particularly at the G2/M phase.[4] The inhibition of Aurora kinases disrupts mitosis, often leading to cytokinesis failure or endoreduplication (DNA replication without cell division). This results in cells with a DNA content of 4N, 8N, or even higher, a state known as polyploidy.[5][8] This effect has been consistently observed in various cancer cell lines, including chronic myeloid leukemia (CML) and breast cancer cells, following this compound treatment.[2][8]
Q3: What is the biological significance of this compound-induced polyploidy?
Instead of directly inducing widespread apoptosis (programmed cell death), this compound's induction of polyploidy often leads to cellular senescence, a state of irreversible growth arrest.[4][8][9] This represents a potent anti-proliferative effect.[8] However, it is crucial to note that drug-induced polyploid cells can sometimes escape senescence and contribute to tumor recurrence and drug resistance.[5][10][11] Therefore, observing polyploidy is a key indicator of this compound's on-target effect, but the long-term fate of these polyploid cells warrants further investigation.
Q4: In which cancer models has this compound been shown to be effective?
This compound has demonstrated strong anti-proliferative activity in various cancer models, particularly in leukemic cells.[2][8] It has shown significant efficacy in imatinib-resistant Chronic Myeloid Leukemia (CML) cells, including those with the challenging T315I mutation.[8][9] Additionally, it exhibits inhibitory effects on the proliferation of several breast cancer cell lines.[1][2]
Data Presentation: this compound Activity
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MDA-MB-453 | Breast Cancer | 0.18 |
| MDA-MB-468 | Breast Cancer | 0.15 |
| Sk-br-3 | Breast Cancer | 0.73 |
| BT549 | Breast Cancer | 0.86 |
| MCF-7 | Breast Cancer | 0.97 |
| SUM149 | Breast Cancer | 2.04 |
| MDA-MB-231 | Breast Cancer | 3.49 |
| MCF-7-Epi | Breast Cancer (Epirubicin-resistant) | 21.01 |
Data sourced from MedchemExpress and TargetMol.[2][3]
Table 2: Effective Concentrations for Inducing Polyploidy
| Cell Line(s) | Cancer Type | Effective Concentration Range (µM) | Treatment Duration |
|---|---|---|---|
| K562, K562/G, 32D-p210, 32D-T315I | Chronic Myeloid Leukemia (CML) | 0.3 - 0.6 | 48 hours |
| NB4, K562, Jurkat | Leukemia | 0.039 - 0.6 | 48 hours |
Data compiled from studies demonstrating significant polyploidy accumulation.[2][3][8]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound-induced polyploidy via Aurora Kinase A inhibition.
Caption: Experimental workflow for analyzing polyploidy after this compound treatment.
Experimental Protocols
Protocol 1: Induction of Polyploidy in Suspension Cancer Cells (e.g., K562)
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Prepare a stock solution of this compound in DMSO. Add this compound to the cell culture to a final concentration of 0.3 µM or 0.6 µM. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Harvesting: After incubation, transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet once with 1 mL of cold PBS, and centrifuge again. Resuspend the pellet in the residual PBS and, while vortexing gently, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks) before staining.
Protocol 2: DNA Content Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells (from Protocol 1) at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS.
-
RNase Treatment: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 250 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA, which can interfere with PI staining.
-
Staining: Add 250 µL of PI staining solution (final concentration 50 µg/mL PI in PBS). Gently mix and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Ensure the instrument is set to acquire data on a linear scale for the PI fluorescence channel (e.g., PE-Texas Red, PerCP-Cy5.5). A log scale is inappropriate for DNA content analysis.[12]
-
Collect at least 10,000-20,000 single-cell events.
-
Use forward scatter (FSC) and side scatter (SSC) to gate out debris.
-
Use a doublet discrimination gate (e.g., FSC-H vs. FSC-A) to exclude cell clumps, which can be misinterpreted as polyploid cells.[13]
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence for the single-cell population.
-
Identify the G1 peak (2N DNA content) and the G2/M peak (4N DNA content) in your control sample.
-
In this compound-treated samples, quantify the percentage of cells in the G1 and G2/M phases and, importantly, identify and quantify any peaks appearing with >4N DNA content (e.g., 8N, 16N), which represent the polyploid population.
-
Troubleshooting Guide
Q5: My flow cytometry histogram has very broad peaks and poor resolution. What's wrong?
This is a common issue that can stem from several factors:
-
Incorrect Scale: You may be using a logarithmic scale for the DNA content channel. Solution: Always use a linear scale for DNA ploidy analysis to correctly resolve the 2N and 4N peaks.[12]
-
Flow Rate Too High: A high flow rate can increase the coefficient of variation (CV) of the peaks. Solution: Lower the sample flow rate on the cytometer to improve data resolution.[13]
-
Improper Staining: Insufficient staining time or PI concentration can lead to broad, weak signals. Solution: Ensure PI concentration is adequate (typically 20-50 µg/mL) and that incubation occurs for at least 15 minutes in the dark.
Q6: I see a large peak beyond 4N, but I'm not sure if it's true polyploidy or just cell clumps (aggregates). How can I distinguish them?
This is a critical step in polyploidy analysis. Cell aggregates (or "doublets") can be easily mistaken for polyploid cells.
-
Solution: Implement a doublet discrimination gate . On your flow cytometry analysis software, create a plot of pulse height versus pulse area for the forward scatter channel (FSC-H vs. FSC-A) or the fluorescence channel (e.g., PE-A vs. PE-H). Single cells will form a tight diagonal line, while doublets and larger aggregates will deviate from this line. Gate only on the single-cell population before analyzing your DNA histogram.[13]
Q7: I treated my cells with this compound, but I don't see a significant increase in the >4N population. Why?
-
Sub-optimal Drug Concentration: The IC50 and effective concentration of this compound can vary significantly between cell lines (see Table 1). Solution: Perform a dose-response experiment, testing a range of this compound concentrations (e.g., from 0.1 µM to 5 µM) to find the optimal concentration for inducing polyploidy in your specific cell model.
-
Incorrect Time Point: The peak of polyploidy may occur at different times post-treatment. Solution: Conduct a time-course experiment, analyzing cells at 24, 48, and 72 hours post-treatment to identify the optimal endpoint. 48 hours is a commonly reported time point.[3][8]
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound or may not undergo polyploidization as a primary response. Solution: Confirm the on-target effect of this compound by Western blot, checking for the inhibition of Aurora A phosphorylation at Thr288 (p-AurA).[1][2] If the target is inhibited but polyploidy does not occur, the cells may be undergoing a different cell fate, such as apoptosis or mitotic catastrophe.
Caption: Troubleshooting flowchart for flow cytometry-based polyploidy analysis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Polyploidy in Cancer: causal mechanisms, cancer-specific consequences, and emerging treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stress-Induced Polyploid Giant Cancer Cells: Unique Way of Formation and Non-Negligible Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]
AKI603 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of AKI603.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, the solid form of this compound should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for at least four years.[1] For short-term storage, 0°C is also acceptable.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C for long-term storage (up to 6 months to a year) or at -20°C for short-term storage (up to 1 month).[3][4] One study specifically mentions preparing a 100 mM stock solution in DMSO and storing it at -20°C.[5]
Q3: How should I handle this compound for in vivo experiments?
For in vivo studies, it is highly recommended to prepare the working solution fresh on the day of use.[3]
Q4: My this compound solution appears to have precipitated. What should I do?
If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[3] It is recommended to use sonication when dissolving this compound in DMSO.[4] If the prepared solution is a suspension, it should be prepared and used immediately.[4]
Q5: Can I store my prepared this compound working solution in the refrigerator?
If the prepared working solution is clear, it can be stored at 4°C for up to one week. However, be aware that prolonged storage may lead to a loss of efficacy.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low or no activity in the experiment. | Improper storage leading to degradation. | Review the storage conditions of both the solid compound and the stock solution. Ensure they align with the recommended temperatures and durations.[1][2][3][4] Prepare fresh solutions from the solid stock for critical experiments. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. | |
| Difficulty dissolving the compound. | Insufficient solvent volume or agitation. | This compound is soluble in DMSO.[3][4] Sonication is recommended to aid dissolution.[4] One report notes it as sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in ethanol (B145695) (0.1-1 mg/ml).[1] |
| Precipitation observed in the stock solution upon storage. | Supersaturation or storage at an inappropriate temperature. | Ensure the concentration does not exceed the solubility limit. If precipitation occurs after storage at -20°C or -80°C, gently warm the vial to room temperature and sonicate to redissolve before use.[3] |
| Inconsistent results between experiments. | Use of aged working solutions. | For optimal consistency, especially for sensitive applications like in vivo studies, always prepare working solutions fresh on the day of the experiment.[3] If storing a clear working solution at 4°C, use it within a week and be mindful of potential activity loss over time.[4] |
Quantitative Data on Storage and Stability
The following tables summarize the recommended storage conditions for this compound based on available data.
Table 1: Storage of Solid this compound
| Storage Condition | Duration | Stability | Reference |
| -20°C | Long-Term (≥ 4 years) | Stable | [1] |
| 0°C | Short-Term | Stable | [2] |
| Room Temperature | Shipping | Stable for continental US shipping | [1][3] |
Table 2: Storage of this compound Stock Solutions (in Solvent)
| Storage Condition | Duration | Recommended Solvent | Reference |
| -80°C | Up to 1 year | DMSO | [4] |
| -80°C | Up to 6 months | DMSO | [3] |
| -20°C | Up to 1 month | DMSO | [3][4][5] |
| 4°C | Up to 1 week (for clear solutions) | Appropriate buffer/media | [4] |
Experimental Protocols
Detailed, compound-specific stability testing protocols for this compound are not publicly available. However, a general protocol for assessing the stability of a small molecule inhibitor like this compound in solution would typically involve the following steps. This is a generalized guide and would require optimization for the specific characteristics of this compound.
General Protocol for Assessing Solution Stability
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Preparation of Test Samples: Dilute the stock solution to a final, relevant experimental concentration in the matrix of interest (e.g., cell culture medium, phosphate-buffered saline).
-
Incubation Conditions: Aliquot the test samples and incubate them under various conditions to be tested (e.g., 4°C, room temperature, 37°C). Include a control sample stored at -80°C.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the concentration and purity of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Evaluation: Compare the results from the incubated samples to the control sample to determine the percentage of degradation over time at different conditions.
Visualized Workflows and Pathways
Caption: Recommended workflow for handling and storing this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. aobious.com [aobious.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 5. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of AKI603-Induced Reactive Oxygen Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to measure reactive oxygen species (ROS) induced by the Aurora A kinase inhibitor, AKI603.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ROS?
A1: this compound is a small molecule inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2] Inhibition of Aurora A kinase by this compound can lead to cell cycle arrest and cellular senescence.[1] This process is associated with an increase in intracellular reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that can contribute to cellular damage and signaling.[1][3] The precise mechanism of ROS induction by this compound is thought to involve the disruption of normal mitotic processes and the activation of stress-response pathways.
Q2: Which is the most common method to measure total intracellular ROS?
A2: The most widely used method for measuring total intracellular ROS is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.[4][5] DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by various ROS inside the cell.[6]
Q3: How can I specifically measure mitochondrial superoxide (B77818)?
A3: To specifically measure superoxide produced in the mitochondria, the fluorescent probe MitoSOX™ Red is recommended.[7] This probe selectively targets mitochondria and fluoresces upon oxidation by superoxide.[8]
Q4: What are common pitfalls to avoid when measuring ROS?
A4: Common pitfalls include the lack of specificity of some probes, autoxidation of the probes leading to false positives, photobleaching during fluorescence microscopy, and interference from cellular components.[6][9] It is crucial to include proper controls in your experiments to account for these potential artifacts.
Q5: Why am I not seeing a positive ROS signal after this compound treatment?
A5: Several factors could contribute to a lack of a positive signal. The concentration of this compound or the incubation time may be insufficient to induce a detectable level of ROS. The chosen ROS probe may not be sensitive enough, or the detection method may lack the required sensitivity. It is also possible that the cell line you are using has a robust antioxidant system that quenches the induced ROS. Ensure you include a positive control (e.g., hydrogen peroxide or antimycin A) to validate your assay setup.[10]
Troubleshooting Guides
Troubleshooting the DCFH-DA Assay
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in control cells | Autoxidation of the DCFH-DA probe. | Prepare fresh DCFH-DA solution immediately before use. Protect the probe and stained cells from light. |
| Presence of phenol (B47542) red in the medium. | Use phenol red-free medium for the assay. | |
| Serum components can increase fluorescence.[9] | Perform the final incubation and measurement in a serum-free buffer like PBS or HBSS. | |
| Inconsistent results between experiments | Variation in cell density or health. | Ensure consistent cell seeding density and use cells at a similar passage number and confluency. |
| Inconsistent probe loading time or concentration. | Standardize the incubation time and concentration of the DCFH-DA probe for all experiments. | |
| No significant increase in fluorescence after this compound treatment | Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for ROS induction by this compound in your specific cell line. |
| Cell type has high antioxidant capacity. | Consider pre-treating cells with an inhibitor of antioxidant enzymes (e.g., buthionine sulfoximine (B86345) to inhibit glutathione (B108866) synthesis) as a positive control for ROS induction. | |
| Probe leakage from cells. | Use a modified probe like carboxy-H2DCFDA for better cellular retention.[6] |
Troubleshooting the MitoSOX™ Red Assay
| Problem | Possible Cause | Suggested Solution |
| Diffuse, non-mitochondrial staining | Suboptimal probe concentration. | Optimize the MitoSOX™ Red concentration; often, lower concentrations (e.g., 0.2–1 µM) provide better results than the manufacturer's initial recommendation.[11] |
| Altered mitochondrial membrane potential due to drug treatment. | Include a mitochondrial membrane potential-independent mitochondrial stain (e.g., MitoTracker™ Green) to confirm mitochondrial localization. | |
| Low signal intensity | Insufficient probe loading. | Increase the incubation time or probe concentration within the optimized range. |
| Low levels of mitochondrial superoxide production. | Use a positive control such as Antimycin A to confirm that the assay can detect mitochondrial superoxide. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure during imaging and use an anti-fade mounting medium if possible. |
Experimental Protocols
Protocol 1: Measurement of Total Intracellular ROS using DCFH-DA
Materials:
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Serum-free, phenol red-free cell culture medium
-
Positive control (e.g., Hydrogen Peroxide, H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the predetermined time. Include a vehicle control (e.g., DMSO).
-
Probe Loading:
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[6] Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Subtract the background fluorescence (wells without cells) from all readings. Normalize the fluorescence intensity to cell number or protein concentration to account for differences in cell viability.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
Materials:
-
This compound
-
MitoSOX™ Red reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS or HBSS
-
Positive control (e.g., Antimycin A)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Probe Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS or serum-free medium.[8][12]
-
Probe Loading:
-
Measurement:
-
Wash the cells three times with warm PBS.
-
Microscopy: Add fresh warm buffer to the cells and immediately acquire images using a fluorescence microscope with excitation at ~510 nm and emission at ~580 nm.[8]
-
Flow Cytometry: After washing, detach the cells (if adherent) and resuspend them in PBS. Analyze the cells using a flow cytometer with appropriate lasers and filters for red fluorescence.
-
-
Data Analysis: For microscopy, quantify the mean fluorescence intensity per cell. For flow cytometry, determine the geometric mean fluorescence intensity of the cell population.
Data Presentation
Summarize quantitative data from ROS assays in a structured table for clear comparison between different treatment conditions.
| Treatment Group | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | Standard Deviation | p-value |
| Vehicle Control | - | 10,000 | 1.0 | 800 | - |
| This compound | 1 µM | 25,000 | 2.5 | 2,100 | <0.05 |
| This compound | 5 µM | 55,000 | 5.5 | 4,500 | <0.01 |
| This compound | 10 µM | 80,000 | 8.0 | 6,200 | <0.001 |
| Positive Control (H₂O₂) | 100 µM | 95,000 | 9.5 | 7,800 | <0.001 |
Signaling Pathways and Experimental Workflows
References
- 1. Aurora Kinase A inhibition leads to p73-dependent apoptosis in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactive oxygen species generation and increase in mitochondrial copy number: new insight into the potential mechanism of cytotoxicity induced by aurora kinase inhibitor, AZD1152-HQPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Inconsistent Results with AKI603 in Cell Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results encountered during cell proliferation assays using the Aurora A kinase inhibitor, AKI603. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Handling and Storage
Question: How should I prepare and store stock solutions of this compound?
Answer: It is recommended to prepare high-concentration stock solutions of this compound (e.g., 10 mM) in a suitable organic solvent such as DMSO. To minimize the cytotoxic effects of the solvent on your cell cultures, the final concentration of DMSO should typically be kept below 0.5%. Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Inconsistent Anti-Proliferative Effects
Question: Why am I observing variable or weaker-than-expected inhibition of cell proliferation with this compound?
Answer: Inconsistent results can stem from several factors related to the compound's stability, solubility, and interaction with the experimental system.
-
Compound Instability: this compound, like many small molecule inhibitors, may degrade in aqueous cell culture media at 37°C over the course of a long experiment. Consider refreshing the media with freshly diluted this compound for long-term assays.
-
Solubility Issues: Precipitation of this compound upon dilution into aqueous media can lead to a lower effective concentration. Visually inspect your diluted solutions and cell culture plates for any signs of precipitation.
-
Serum Protein Binding: Components of fetal bovine serum (FBS) in the culture medium can bind to AKI6
-
Incorrect Concentration: The effective concentration of this compound can be cell-line specific. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your particular cell line.
-
Cell Culture Variability: Differences in cell density at the time of treatment, cell passage number, and overall cell health can significantly impact the outcome of proliferation assays. Ensure consistency in your cell culture practices.
High Cellular Toxicity at Low Concentrations
Question: I'm observing significant cell death even at low concentrations of this compound, which is inconsistent with a specific anti-proliferative effect. What could be the cause?
Answer: While this compound is an Aurora A kinase inhibitor, high toxicity at low concentrations might indicate off-target effects or issues with the experimental setup.
-
Off-Target Toxicity: At higher concentrations, kinase inhibitors can affect other kinases or cellular pathways essential for cell survival. Using the lowest effective concentration that specifically inhibits Aurora A kinase is recommended.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. A solvent-only control is essential to differentiate between compound- and solvent-induced toxicity.
Assay-Specific Issues
Question: My MTT/XTT assay results are inconsistent or show an unexpected increase in signal with this compound treatment. Why is this happening?
Answer: Tetrazolium-based assays like MTT and XTT measure metabolic activity, which can sometimes be misleading.
-
Direct Reduction of Tetrazolium Salts: Some chemical compounds can directly reduce MTT or XTT, leading to a false-positive signal. To test for this, incubate this compound in cell-free media with the assay reagent.
-
Changes in Cell Metabolism: this compound, by arresting the cell cycle, can alter the metabolic state of the cells, which may not directly correlate with cell number. Consider validating your findings with a direct cell counting method like the Trypan Blue exclusion assay or a DNA synthesis assay like the BrdU assay.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | Cell Counting | ~0.078 | |
| KBM5-T315I | Chronic Myeloid Leukemia | Cell Counting | ~0.078 | |
| NB4 | Acute Promyelocytic Leukemia | Cell Counting | Not specified, significant inhibition at 0.039-0.6 µM | [1] |
| Jurkat | Acute T-cell Leukemia | Cell Counting | Not specified, significant inhibition at 0.039-0.6 µM | [1] |
| SUM149 | Breast Cancer | Not Specified | 2.04 | [1] |
| BT549 | Breast Cancer | Not Specified | 0.86 | [1] |
| MCF-7 | Breast Cancer | Not Specified | 0.97 | [1] |
| MDA-MB-453 | Breast Cancer | MTT & Cell Counting | 0.18 & 0.19 | [1] |
| MDA-MB-468 | Breast Cancer | MTT & Cell Counting | 0.15 & 0.17 | [1] |
Experimental Protocols
1. MTT Cell Proliferation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Trypan Blue Exclusion Cell Counting Assay
This method allows for the direct counting of viable and non-viable cells.
-
Materials:
-
Cells treated with this compound
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
-
-
Procedure:
-
Harvest the cells from your culture vessel (e.g., by trypsinization for adherent cells).
-
Resuspend the cells in a known volume of PBS or culture medium.
-
Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the cell-trypan blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the designated squares of the hemocytometer.
-
Calculate the cell concentration and viability using the appropriate formulas for your hemocytometer.
-
Visualizations
Caption: this compound inhibits Aurora A Kinase, leading to G2/M arrest.
Caption: General workflow for a cell proliferation assay with this compound.
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
Technical Support Center: Adjusting AKI603 Treatment for Different CML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AKI603 to treat various Chronic Myeloid Leukemia (CML) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in CML?
A1: this compound is a novel and potent small molecule inhibitor of Aurora A kinase (AurA).[1][2] In the context of CML, the BCR-ABL fusion protein can activate Aurora kinases, at least in part through the AKT signaling pathway.[3] Aurora A is a serine/threonine kinase crucial for mitotic progression, and its inhibition by this compound leads to cell cycle arrest and the induction of cellular senescence in CML cells.[2][4] Notably, this compound has shown efficacy against CML cells harboring the T315I mutation, which confers resistance to many standard tyrosine kinase inhibitors (TKIs).[4][5]
Q2: Which CML cell lines are sensitive to this compound?
A2: this compound has demonstrated anti-proliferative activity against a range of leukemia cell lines, including various CML cell lines. It is effective against both imatinib-sensitive and imatinib-resistant CML cells.[5][6] This includes cell lines with the T315I mutation, such as KBM5-T315I, and murine cells expressing the T315I-mutant BCR-ABL.[4][5]
Q3: How does the efficacy of this compound vary across different CML cell lines?
A3: The sensitivity to this compound can vary between different CML cell lines, likely due to their specific genetic backgrounds and mutation status. While comprehensive comparative data is still emerging, available studies provide some initial insights into its potency. For a summary of reported IC50 values, please refer to the data table below.
Q4: What is the downstream signaling pathway affected by this compound in CML cells?
A4: In CML, the BCR-ABL oncoprotein can lead to the activation of Aurora Kinase A (AURKA), a process that can be mediated by the PI3K/AKT signaling pathway.[1][3] Activated AURKA, in turn, is part of a signaling axis that includes Polo-like kinase 1 (PLK1) and the transcription factor FOXM1. The hyper-activation of this AURKA-PLK1-FOXM1 axis has been implicated in resistance to tyrosine kinase inhibitors (TKIs).[7] this compound, by inhibiting Aurora A, disrupts this pathway, leading to cell cycle arrest and senescence.[2]
Q5: Are there any known synergistic effects of this compound with other CML drugs?
A5: Yes, studies have shown that this compound can act synergistically with imatinib (B729) in inhibiting the proliferation of CML cells with the BCR-ABL-T315I mutation.[4] This suggests that combination therapies could be a promising strategy for overcoming TKI resistance.
Quantitative Data Summary
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound in different CML-related cell lines. Researchers should note that these values can vary depending on the specific experimental conditions, such as cell density and assay duration.
| Cell Line | BCR-ABL Status | Reported IC50 (µM) | Reference |
| 32D-p210 | Wild-Type | 0.032 | [5] |
| 32D-T315I | T315I Mutant | 0.039 | [5] |
| K562/G | Imatinib-Resistant | Inhibited by 0.078 µM | [5][6] |
| KBM5-T315I | T315I Mutant | Inhibited by 0.078 µM | [5][6] |
Experimental Protocols
Cell Proliferation (Viability) Assay
This protocol is a general guideline for determining the IC50 of this compound in CML cell lines using a tetrazolium-based assay like MTT or MTS.
-
Cell Seeding:
-
Culture CML cells (e.g., K562, KBM5, or their resistant variants) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.01 µM to 10 µM) to determine the inhibitory range.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as in the drug-treated wells) and wells with medium only (for blank measurements).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time may need to be optimized for different cell lines.
-
-
MTT/MTS Assay:
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the clonogenic survival of CML cells.
-
Cell Preparation:
-
Prepare a single-cell suspension of the desired CML cell line.
-
-
Plating in Semi-Solid Medium:
-
Mix the cells with a semi-solid medium, such as methylcellulose-based medium (e.g., MethoCult™), containing different concentrations of this compound or vehicle control.
-
Plate the cell mixture in 35 mm dishes or 6-well plates. Typically, 500-1000 cells are plated per dish.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days, or until colonies are visible.
-
-
Colony Staining and Counting:
-
Colonies can be visualized and counted directly under a microscope.
-
Alternatively, for staining, overlay the semi-solid medium with a solution of p-iodonitrotetrazolium violet (INT) and incubate for 24 hours. Viable colonies will be stained red.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
-
Western Blot for Phospho-Aurora A (Thr288)
This protocol is to assess the inhibition of Aurora A kinase activity by measuring the phosphorylation of its activation loop at Threonine 288.
-
Cell Treatment and Lysis:
-
Treat CML cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Phospho-Aurora A (Thr288) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody for total Aurora A and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments | - Inconsistent cell seeding density.- Cells are not in the logarithmic growth phase.- Variation in incubation time.- this compound degradation. | - Ensure accurate cell counting and consistent seeding.- Use cells from a healthy, logarithmically growing culture.- Standardize the incubation time for all experiments.- Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| No significant inhibition of cell proliferation even at high this compound concentrations | - The cell line is inherently resistant to Aurora A inhibition.- Incorrect concentration of this compound.- Inactive compound. | - Verify the expression and activity of Aurora A in your cell line.- Confirm the concentration of your this compound stock solution.- Test the activity of this compound on a known sensitive cell line as a positive control. |
| Low colony formation in control plates | - Low plating efficiency of the cell line.- Suboptimal culture conditions.- Cells were damaged during handling. | - Increase the number of cells seeded.- Ensure the semi-solid medium is fresh and properly supplemented.- Handle cells gently during preparation to maintain viability. |
| No decrease in Phospho-Aurora A (Thr288) signal after this compound treatment | - Insufficient drug concentration or treatment time.- Ineffective cell lysis leading to protein degradation or dephosphorylation.- Issues with the Western blot procedure. | - Perform a dose-response and time-course experiment to find optimal conditions.- Use fresh lysis buffer with adequate phosphatase inhibitors and keep samples on ice.- Optimize antibody concentrations and ensure all steps of the Western blot protocol are followed correctly. Use a positive control (e.g., cells treated with a known Aurora A inhibitor). |
Visualizations
Caption: Workflow for evaluating this compound in CML cells.
Caption: this compound inhibits the BCR-ABL downstream pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcr-Abl activates AURKA and AURKB in chronic myeloid leukemia cells via AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora A Kinase Inhibitor this compound Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hyper-activation of Aurora kinase a-polo-like kinase 1-FOXM1 axis promotes chronic myeloid leukemia resistance to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AKI603 and Other Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Aurora kinase inhibitor AKI603 with other prominent inhibitors: Tozasertib (VX-680), AZD1152 (Barasertib), and Alisertib (MLN8237). The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance and potential applications in research and drug development.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] The three mammalian Aurora kinases—Aurora A, B, and C—have distinct localizations and functions during cell division. Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, is essential for chromosome segregation and cytokinesis.[1][2] Aurora C's function largely overlaps with Aurora B, with its expression primarily restricted to meiotic cells.[2] Due to their critical roles in cell cycle progression, their overexpression in various cancers has made them attractive targets for anti-cancer drug development.[3]
Comparative Performance of Aurora Kinase Inhibitors
The following sections provide a detailed comparison of this compound with Tozasertib, AZD1152, and Alisertib, focusing on their in vitro potency, cellular activity, and in vivo efficacy.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 or Ki (inhibitor constant) values of the compared inhibitors against Aurora kinases A, B, and C. Lower values indicate higher potency.
| Inhibitor | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Selectivity Profile |
| This compound | 12.3[4] | Lower inhibitory activity than towards Aurora A[4] | Not Reported | Aurora A selective |
| Tozasertib (VX-680) | 0.6[5][6] | 18[5][6] | 4.6[5] | Pan-Aurora inhibitor |
| AZD1152 (Barasertib-hQPA) | 1369 (Ki)[7] | 0.37[7][8][9] | 17.0 (Ki)[7] | Highly Aurora B selective |
| Alisertib (MLN8237) | 1.2[10][11] | 396.5[10][11] | Not Reported | Highly Aurora A selective (>200-fold vs Aurora B)[10][12] |
Cellular and In Vivo Efficacy
The effectiveness of these inhibitors has been evaluated in various cancer cell lines and in vivo xenograft models. The following table summarizes their key biological activities and reported in vivo outcomes.
| Inhibitor | Cellular Effects | In Vivo Efficacy (Xenograft Models) |
| This compound | Inhibits proliferation, induces cell cycle arrest and polyploidy in leukemia and breast cancer cells.[4] Overcomes imatinib (B729) resistance in CML cells.[1] | Attenuates tumor growth in nude mice bearing MCF-7-Epi (breast cancer) xenografts at 50 mg/kg daily.[4] |
| Tozasertib (VX-680) | Induces G2/M arrest, endoreduplication, and apoptosis in various cancer cell lines.[13] | Reduces tumor size in leukemia (HL-60) and colon cancer xenografts in mice.[6][13] Significant tumor regression observed at 75 mg/kg twice daily.[14] |
| AZD1152 (Barasertib) | Induces polyploidy and apoptosis in cancer cells.[9] Inhibits growth of SCLC cell lines.[15] | Potently inhibits the growth of human colon, lung, and hematologic tumor xenografts (55% to ≥100% tumor growth inhibition).[16][17] |
| Alisertib (MLN8237) | Induces G2/M arrest, apoptosis, and senescence in multiple myeloma cells.[10] Inhibits proliferation in various solid tumor and lymphoma cell lines.[11][12] | Dose-dependent tumor growth inhibition (up to 94.7%) in HCT-116 (colon cancer) xenografts at 3-30 mg/kg once daily.[12] Shows regressions in lymphoma models.[12] |
Signaling Pathways and Mechanisms of Action
Aurora kinase inhibitors exert their effects by interfering with critical mitotic events. The following diagrams illustrate the Aurora kinase signaling pathway and the distinct mechanistic consequences of inhibiting Aurora A versus Aurora B.
Caption: Overview of the distinct roles of Aurora A and Aurora B in mitotic progression.
Caption: Cellular consequences of selective versus pan-Aurora kinase inhibition.
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data presented in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific Aurora kinase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant Aurora kinase (A, B, or C), a kinase-specific substrate (e.g., a peptide or histone H3 for Aurora B), and a reaction buffer (typically containing Tris-HCl, MgCl2, and ATP).[18]
-
Inhibitor Addition: The test inhibitor (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[18][19]
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assay: Utilizes [γ-³²P]ATP, and the incorporation of the radioactive phosphate (B84403) into the substrate is measured.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[19][20]
-
Western Blotting: Uses a phospho-specific antibody to detect the phosphorylated substrate.[18]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an Aurora kinase inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[21]
-
Compound Treatment: The cells are treated with the Aurora kinase inhibitor at a range of concentrations for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells are included.[22]
-
MTT Addition: After the treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[23][24] The plate is then incubated for a few hours (e.g., 3-4 hours) at 37°C.[21][23]
-
Formazan (B1609692) Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[21]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each inhibitor concentration relative to the untreated control. The IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an Aurora kinase inhibitor in a living organism.
Methodology:
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: The mice are randomized into treatment and control groups. The treatment group receives the Aurora kinase inhibitor at a specified dose and schedule (e.g., daily oral gavage or intraperitoneal injection).[4] The control group receives a vehicle solution.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and the tumor volume is calculated using the formula: (length × width²)/2.
-
Data Analysis: The tumor growth in the treated group is compared to the control group. The percentage of tumor growth inhibition (TGI) is calculated. The body weight of the mice is also monitored as an indicator of toxicity.[4] At the end of the study, tumors may be excised for further analysis (e.g., western blotting for pharmacodynamic markers).
Conclusion
This compound is a potent and selective inhibitor of Aurora A kinase with demonstrated anti-proliferative activity in various cancer cell lines, including those with drug resistance. Its selectivity for Aurora A results in a distinct cellular phenotype characterized by mitotic arrest, which contrasts with the endoreduplication and polyploidy induced by the highly selective Aurora B inhibitor, AZD1152. Tozasertib, as a pan-Aurora inhibitor, exhibits a broader activity profile, impacting both Aurora A and B mediated processes. Alisertib, similar to this compound, is highly selective for Aurora A. The choice of inhibitor for research or therapeutic development will depend on the specific biological question or the desired therapeutic mechanism of action. This guide provides the foundational data to aid in this selection process.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. promega.co.uk [promega.co.uk]
- 20. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. merckmillipore.com [merckmillipore.com]
- 24. broadpharm.com [broadpharm.com]
A Comparative Guide to the Efficacy of AKI603 and Second-Generation TKIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of AKI603, an Aurora kinase A inhibitor, with second-generation tyrosine kinase inhibitors (TKIs). The focus is on their activity in cancer models, particularly in the context of resistance to first-generation TKIs. While direct head-to-head preclinical studies are not available, this guide consolidates available data to offer a comparative overview for research and drug development professionals.
Executive Summary
This compound is an inhibitor of Aurora kinase A (AurA) that has demonstrated potent anti-proliferative activity in various cancer cell lines, including those resistant to the first-generation TKI, imatinib (B729).[1] It is particularly effective in overcoming resistance mediated by the BCR-ABL-T315I mutation in Chronic Myeloid Leukemia (CML). Second-generation TKIs, such as dasatinib (B193332), nilotinib (B1678881), and bosutinib, are significantly more potent than imatinib and are active against many imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation.[2][3][4] The third-generation TKI, ponatinib (B1185), is effective against the T315I mutation.[5][6][7] This guide presents the available preclinical data for these compounds to facilitate an indirect comparison of their efficacy.
Mechanism of Action
This compound: this compound is a potent and selective inhibitor of Aurora kinase A, a serine/threonine kinase essential for mitotic progression.[1] Inhibition of Aurora kinase A by this compound leads to defects in centrosome separation, spindle formation, and chromosome alignment, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of cellular senescence.[8][9] This mechanism is distinct from that of TKIs and provides a therapeutic rationale for its use in TKI-resistant cancers.
Second-Generation TKIs (Dasatinib, Nilotinib, Bosutinib): These agents are potent inhibitors of the BCR-ABL tyrosine kinase, the driver of CML. They bind to the ATP-binding site of the ABL kinase domain, blocking its catalytic activity and inhibiting downstream signaling pathways that promote cell proliferation and survival.[4][10] While highly effective against wild-type BCR-ABL and many imatinib-resistant mutants, they are not effective against the T315I "gatekeeper" mutation.[2][4]
Third-Generation TKI (Ponatinib): Ponatinib is a pan-BCR-ABL inhibitor designed to overcome resistance mediated by the T315I mutation.[5][7] Its unique structural features allow it to bind effectively to the ABL kinase domain even with the T315I mutation.[11]
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound and various TKIs. It is important to note that these data are from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Notes |
| This compound | Aurora kinase A | 12.3 | Potent inhibitor of Aurora kinase A.[1] |
| Dasatinib | BCR-ABL | <1 | 325-fold more potent than imatinib.[12] |
| BCR-ABL (T315I) | >10,000 | Ineffective against the T315I mutation.[5] | |
| Nilotinib | BCR-ABL | <30 | More potent than imatinib.[13] |
| BCR-ABL (T315I) | >10,000 | Ineffective against the T315I mutation.[5] | |
| Bosutinib | BCR-ABL | 1.2 | Potent inhibitor of Bcr-Abl. |
| BCR-ABL (T315I) | >2,000 | Ineffective against the T315I mutation. | |
| Ponatinib | BCR-ABL | 0.37 | Highly potent against wild-type BCR-ABL.[5] |
| BCR-ABL (T315I) | 2.0 | Potent inhibitor of the T315I mutant.[5] |
Table 2: In Vitro Anti-proliferative Activity in CML Cell Lines
| Compound | Cell Line | IC50 (nM) | Notes |
| This compound | KBM5-T315I | ~160 | Effective against imatinib-resistant T315I mutant cells. |
| Dasatinib | Ba/F3 BCR-ABL (T315I) | >1,000 | Limited activity against T315I mutant cells.[5] |
| Nilotinib | Ba/F3 BCR-ABL (T315I) | >3,000 | Limited activity against T315I mutant cells.[5] |
| Bosutinib | Ba/F3 BCR-ABL (T315I) | >1,000 | Limited activity against T315I mutant cells. |
| Ponatinib | Ba/F3 BCR-ABL (T315I) | 11 | Highly potent against T315I mutant cells.[5] |
Table 3: In Vivo Efficacy in CML Xenograft Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Nude mice with KBM5-T315I xenografts | 12.5-25 mg/kg, i.p., every 2 days for 14 days | Significant tumor growth inhibition. | [1] |
| Ponatinib | Nude mice with Ba/F3 BCR-ABL (T315I) xenografts | 10-30 mg/kg, oral, daily | Dose-dependent tumor growth suppression and increased survival. | [5] |
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies typically employed in the preclinical evaluation of compounds like this compound and TKIs.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.
-
Methodology: Recombinant Aurora kinase A or BCR-ABL (wild-type and mutant forms) is incubated with a specific substrate and ATP in a kinase buffer. The test compound at various concentrations is added to the reaction. Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell Proliferation Assay
-
Objective: To assess the cytostatic or cytotoxic effect of a compound on cancer cell lines.
-
Methodology: CML cell lines, such as K562 (imatinib-sensitive) and KBM5-T315I (imatinib-resistant), are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours). Cell viability is measured using various methods, such as MTS or CellTiter-Glo assays, which quantify metabolic activity, or by direct cell counting. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or intravenously injected with human CML cells (e.g., KBM5-T315I). Once tumors are established, mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a specific dosing schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for further analysis.
Conclusion
This compound represents a promising therapeutic strategy for cancers that have developed resistance to TKIs, particularly in CML with the T315I mutation. Its mechanism of action, targeting the cell cycle through Aurora kinase A inhibition, is complementary to the kinase-centric approach of TKIs. While second-generation TKIs are highly potent against many imatinib-resistant mutations, their ineffectiveness against the T315I mutation highlights the need for alternative therapeutic agents like this compound or third-generation TKIs such as ponatinib. The preclinical data presented in this guide underscore the potential of this compound as a valuable agent in the oncologist's armamentarium, warranting further investigation in clinical settings. Direct comparative studies between this compound and third-generation TKIs in T315I-positive models would be highly valuable to further delineate their respective therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dasatinib in chronic myeloid leukemia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Second- and Third-Generation Tyrosine Kinase Inhibitors in the Treatment of Chronic Myeloid Leukemia: An Evolving Treatment Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 2 Trial of Ponatinib in Philadelphia Chromosome–Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 inhibition induces senescence via ERK1/2 signaling pathway in multiple myeloma: EZH2 inhibition induces senescence in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cellular senescence in colorectal cancer: its occurrence, effect and therapy [frontiersin.org]
- 10. The current standard of care in CML and insights into the use of first- and second-generation TKIs | VJHemOnc [vjhemonc.com]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Validating AKI603 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the preclinical development of targeted cancer therapies, confirming that a drug engages its intended molecular target within a living organism is a critical step. This process, known as in vivo target engagement validation, provides essential evidence of a drug's mechanism of action and is a key predictor of its potential therapeutic efficacy. AKI603, a potent and selective inhibitor of Aurora kinase A (AurA), has demonstrated significant anti-proliferative activity in various cancer models.[1][2][3] This guide provides a comparative overview of methodologies to validate the in vivo target engagement of this compound, comparing its performance with other well-characterized Aurora kinase inhibitors, Alisertib (MLN8237) and Barasertib (AZD1152).
Aurora A kinase is a crucial regulator of mitotic progression, and its inhibition is a promising strategy in oncology.[2] Dysregulation of AurA is implicated in the pathogenesis of several cancers, making it an attractive therapeutic target. This compound was developed to overcome resistance to existing therapies, such as the BCR-ABL T315I mutation in chronic myeloid leukemia (CML).[1][2][3] Validating that this compound effectively inhibits AurA in a complex in vivo environment is paramount for its continued development.
Aurora A Signaling Pathway and Inhibitor Action
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in cell cycle control, specifically in the G2/M phase transition and the formation and function of the mitotic spindle. Its activity is tightly regulated, peaking during mitosis. The simplified signaling pathway below illustrates the central role of Aurora A and the mechanism of action of inhibitors like this compound.
Caption: Figure 1: Simplified Aurora A Signaling Pathway and Inhibition.
Comparative In Vivo Target Engagement Validation
The primary methods for validating AurA target engagement in vivo involve the direct measurement of AurA phosphorylation and the assessment of downstream phenotypic consequences in preclinical tumor models.
Data Presentation: Quantitative Comparison of Aurora Kinase Inhibitors
The following tables summarize key in vitro potency and in vivo pharmacodynamic data for this compound and alternative Aurora kinase inhibitors.
Table 1: In Vitro Potency of Aurora Kinase Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | Aurora A | 12.3 | Selective for Aurora A | [1][2] |
| Alisertib (MLN8237) | Aurora A | 1.2 | >200-fold vs Aurora B | [1] |
| Barasertib (AZD1152) | Aurora B | 0.37 | >3700-fold vs Aurora A | [4][5] |
Table 2: In Vivo Models and Pharmacodynamic Markers
| Compound | Animal Model | Tumor Type | Key Pharmacodynamic Marker | Dosing Regimen | Reference |
| This compound | Nude Mice | KBM5-T315I Xenograft | Inhibition of Tumor Growth | 12.5-25 mg/kg, i.p., every 2 days | [1] |
| Alisertib (MLN8237) | Nude Mice | HCT-116 Xenograft | Decreased p-Aurora A, Increased Mitotic Index | 30 mg/kg, p.o., daily | [1] |
| Barasertib (AZD1152) | Athymic Rats | SW620 Xenograft | Suppression of Histone H3 Phosphorylation | Not Specified |
Experimental Protocols
Detailed methodologies for key in vivo target engagement experiments are provided below.
Western Blotting for Phospho-Aurora A in Tumor Xenografts
This is a primary method to directly measure the inhibition of Aurora A kinase activity in tumor tissue.
Experimental Workflow
Caption: Figure 2: Western Blotting Workflow for p-Aurora A.
Protocol
-
Animal Model and Treatment: Establish tumor xenografts in immunocompromised mice (e.g., BALB/c nude mice with KBM5-T315I cells). Once tumors reach a specified volume, administer this compound or a vehicle control via the appropriate route (e.g., intraperitoneal injection).[1]
-
Tumor Harvesting: At selected time points post-treatment, euthanize the animals and excise the tumors. Snap-freeze the tumors in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Aurora A (Thr288) overnight at 4°C.[6][7]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Aurora A signal to a loading control (e.g., β-actin or total Aurora A) to compare the levels of Aurora A inhibition between treatment groups.[8]
Immunohistochemistry (IHC) for Phospho-Aurora A in Tumor Sections
IHC provides spatial information on target engagement within the tumor microenvironment.
Experimental Workflow
References
- 1. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 3. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Aurora-A overexpression enhances cell-aggregation of Ha-ras transformants through the MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: AKI603 versus Alisertib (MLN8237) in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Aurora A kinase inhibitors, AKI603 and alisertib (B1683940) (MLN8237), in the context of solid tumor research. While both compounds target a key regulator of mitosis, the extent of their preclinical and clinical evaluation varies significantly. This document summarizes the available experimental data, providing a framework for understanding their mechanisms of action and potential therapeutic applications.
Executive Summary
Alisertib (MLN8237) is a well-characterized, selective Aurora A kinase inhibitor with extensive preclinical and clinical data in a wide range of solid tumors.[1][2][3][4][5][6] It has demonstrated anti-proliferative activity and tumor growth inhibition in numerous xenograft models.[1][7][8][9] In contrast, this compound is a novel Aurora A kinase inhibitor with published preclinical data primarily focused on leukemia.[10] Its evaluation in solid tumors is currently limited, with initial findings in a breast cancer model.[11][12] This guide presents a side-by-side comparison based on the currently available scientific literature.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity | Source |
| This compound | Aurora A | 12.3 | Less active against Aurora B | [10][12] |
| Alisertib (MLN8237) | Aurora A | 1.2 | >200-fold selective for Aurora A over Aurora B | [1] |
Table 2: In Vitro Anti-proliferative Activity in Solid Tumor Cell Lines
| Compound | Cell Line | Tumor Type | IC50 (nM) | Source |
| This compound | Data not available | - | - | - |
| Alisertib (MLN8237) | HCT-116 | Colorectal Cancer | 15 - 469 (in a broad panel) | [1] |
| HCCC9810 | Cholangiocarcinoma | <100 | [8] | |
| HuCCT1 | Cholangiocarcinoma | <100 | [8] | |
| Multiple Sarcoma Subtypes | Sarcoma | Not specified | [5] | |
| Glioblastoma Primary Lines | Glioblastoma | Not specified | [7] |
Table 3: In Vivo Efficacy in Solid Tumor Xenograft Models
| Compound | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Source |
| This compound | MCF-7-Epi (Breast Cancer) | 50 mg/kg, p.o., daily for 14 days | Attenuated tumor growth | [11][12] |
| Alisertib (MLN8237) | HCT-116 (Colorectal Cancer) | 30 mg/kg, p.o., daily | 94.7% | [1][9] |
| HuCCT1 (Cholangiocarcinoma) | Not specified | Significant inhibition | [8] | |
| GBM6, GBM10, GBM39 (Glioblastoma) | 30 mg/kg, p.o., daily for 22 days | Significant survival prolongation | [7] | |
| Multiple Sarcoma Subtypes | Not specified | Activity observed | [5] |
Mechanism of Action and Signaling Pathway
Both this compound and alisertib are selective inhibitors of Aurora A kinase, a serine/threonine kinase that plays a critical role in mitotic progression.[13] Inhibition of Aurora A leads to defects in centrosome separation, spindle assembly, and chromosome segregation, ultimately resulting in cell cycle arrest at the G2/M phase and apoptosis.[3]
Figure 1: Simplified Aurora A Kinase Signaling Pathway during Mitosis.
Experimental Protocols
Aurora A Kinase Activity Assay (General Protocol)
A common method to determine the in vitro potency of Aurora A kinase inhibitors is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[13][14]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer
-
Test compound (this compound or alisertib)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the Aurora A kinase, substrate, and kinase assay buffer.
-
Add the diluted test compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period (e.g., 60 minutes at room temperature).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Cell Proliferation Assay (Alisertib)
The anti-proliferative effects of alisertib have been assessed using various methods, including the BrdU cell proliferation ELISA assay.[1]
Objective: To determine the IC50 of alisertib in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium
-
Alisertib
-
BrdU Cell Proliferation ELISA Kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of alisertib or vehicle control for a specified duration (e.g., 72 hours).
-
Add BrdU to the wells and incubate to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and add an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Add the substrate and measure the absorbance using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
In Vivo Xenograft Study (General Protocol)
The following is a general protocol for evaluating the in vivo efficacy of Aurora A kinase inhibitors in a subcutaneous xenograft model, based on studies with alisertib.[1][8][9]
Figure 2: General Experimental Workflow for an In Vivo Xenograft Study.
Objective: To evaluate the anti-tumor efficacy of an Aurora A kinase inhibitor in a mouse xenograft model.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Test compound (this compound or alisertib) formulated in an appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Treatment: Administer the test compound or vehicle control according to the specified dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Calculate the tumor growth inhibition (TGI) and perform statistical analysis. Tumors may also be processed for histological or molecular analysis.
Conclusion and Future Directions
Alisertib is a potent and selective Aurora A kinase inhibitor with a substantial body of preclinical and clinical data supporting its activity in a variety of solid tumors. In contrast, the investigation of this compound in solid tumors is at a much earlier stage. While it shows promise as an Aurora A inhibitor, extensive further research, including in vitro screening across a panel of solid tumor cell lines and in vivo efficacy studies in various xenograft models, is required to fully understand its therapeutic potential in this context.
Direct comparative studies between this compound and alisertib would be highly valuable to delineate their relative potency, selectivity, and efficacy in solid tumor models. Such studies would provide a clearer rationale for the potential clinical development of this compound in oncology. Researchers interested in the therapeutic targeting of Aurora A kinase in solid tumors can use the information and protocols provided in this guide as a foundation for their own investigations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Solid Cancer Treatment With Aurora Kinase Inhibitors: Towards a Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. promega.com [promega.com]
- 14. Aurora A Kinase Enzyme System [worldwide.promega.com]
Reproducibility of AKI603 Senescence Induction Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Senescence Induction by Aurora Kinase Inhibitors
The primary study establishing AKI603 as a senescence inducer demonstrated its efficacy in chronic myeloid leukemia (CML) cell lines, including those resistant to imatinib (B729) due to the T315I mutation.[1] The mechanism was linked to the inhibition of Aurora A kinase, leading to cell cycle arrest and an increase in reactive oxygen species (ROS).[1] To contextualize these findings, the following table compares the effects of this compound with other well-studied Aurora kinase inhibitors known to induce senescence.
| Parameter | This compound | MLN8054 | Alisertib (MLN8237) |
| Cell Lines | K562, KBM5, K562/G, KBM5-T315I (CML)[1] | HCT-116 (Colon Carcinoma) | Hs294T, SK-Mel-2, SK-Mel-5, SK-Mel-28 (Melanoma) |
| Effective Concentration | 0.078 µM (inhibition of proliferation)[1] | 1 µM | 1 µM |
| Key Senescence Markers | SA-β-gal positive, enlarged cell morphology | SA-β-gal positive, increased nuclear and cell size, p53/p21 upregulation | SA-β-gal positive, p53/p21 upregulation (in p53 WT cells)[2] |
| Effect on Cell Cycle | G2/M arrest, polyploidy | G2/M arrest | G2/M arrest, polyploidy |
| Associated Mechanisms | Increased ROS production[1] | Upregulation of p53/p21 pathway | DNA damage response, NF-κB-related SASP |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the key experimental protocols adapted from the primary study on this compound-induced senescence and general laboratory procedures.
Cell Culture and Drug Treatment
-
Cell Lines: K562, KBM5, K562/G, and KBM5-T315I cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentration.
-
Treatment: Cells are seeded at a specified density and treated with various concentrations of this compound or vehicle (DMSO) for the indicated time periods (e.g., 48 hours for proliferation assays, longer for senescence assays).
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
Cell Cycle Analysis by Flow Cytometry
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at 4°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Reactive Oxygen Species (ROS) Detection
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in green fluorescence indicates an increase in cellular ROS levels.
Western Blotting
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AurA, AurA, p21) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizing the Process and Pathway
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams have been generated.
Experimental workflow for studying this compound-induced senescence.
Proposed signaling pathway for this compound-induced senescence.
References
Head-to-Head Comparison: AKI603 vs. Danusertib in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent Aurora kinase inhibitors, AKI603 and danusertib (B1684427). While both molecules target key regulators of mitosis, their distinct selectivity profiles and multi-targeting capabilities offer different strategic advantages in cancer therapy research. This document synthesizes available preclinical data to facilitate an objective evaluation of their performance.
At a Glance: Key Differences
| Feature | This compound | Danusertib (PHA-739358) |
| Primary Target | Aurora Kinase A[1][2][3][4] | Pan-Aurora Kinase (A, B, C)[5][6] |
| Selectivity | Highly selective for Aurora A over Aurora B[3][7] | Pan-inhibitor with activity against multiple other kinases[5][6] |
| Key Indication Studied | Imatinib-resistant Chronic Myeloid Leukemia (CML) with T315I mutation[1][2][8] | Solid tumors and various hematologic malignancies[5][9][10] |
| Clinical Development | Preclinical | Phase I and II clinical trials[5][9][11] |
Quantitative Data Summary
The following tables summarize the reported in vitro potency and cellular activity of this compound and danusertib.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Additional Kinase Targets (IC50 nM) |
| This compound | Aurora A | 12.3[1][2][3][4] | Aurora B (less potent than Aurora A)[3][7] |
| Danusertib | Aurora A | 13[6][9] | Aurora B (79), Aurora C (61), Abl (25), Ret (31), FGFR-1 (47), TrkA (31)[5][6][11] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | SUM149 | Breast Cancer | 2.04[1][2] |
| BT549 | Breast Cancer | 0.86[1][2] | |
| MCF-7 | Breast Cancer | 0.97[1][2] | |
| MDA-MB-453 | Breast Cancer | 0.18 (MTT), 0.19 (Cell counting)[1][2] | |
| MDA-MB-468 | Breast Cancer | 0.15 (MTT), 0.17 (Cell counting)[1][2] | |
| KBM5-T315I | CML | Not specified, but potent inhibition shown[8][12] | |
| Danusertib | C13 | Ovarian Cancer | 10.40 (24h), 1.83 (48h) |
| A2780cp | Ovarian Cancer | 19.89 (24h), 3.88 (48h) | |
| Various Leukemia Lines | Leukemia | 0.05 - 3.06 | |
| BaF3-p210 (T315I) | CML model | Potent inhibition at nanomolar concentrations[11] |
Mechanism of Action and Signaling Pathways
Both this compound and danusertib exert their anti-cancer effects by disrupting mitosis, albeit through different primary targets within the Aurora kinase family. Aurora kinases are essential for multiple mitotic events, including centrosome separation, spindle assembly, and cytokinesis.
This compound's high selectivity for Aurora A leads primarily to defects in spindle pole organization and mitotic entry. In contrast, danusertib's pan-Aurora inhibition affects a broader range of mitotic processes. Its potent inhibition of Aurora B is particularly linked to failures in chromosome segregation and cytokinesis, often resulting in polyploidy.
Caption: Inhibition points of this compound and Danusertib in the Aurora kinase-mediated mitotic pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against purified Aurora kinases.
Methodology:
-
Purified recombinant Aurora A or Aurora B kinase is incubated with a suitable substrate (e.g., histone H3 for Aurora B) and ATP in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT).
-
The inhibitor (this compound or danusertib) is added at a range of concentrations.
-
The reaction is initiated by adding ATP and allowed to proceed at 30°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods such as:
-
Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.
-
Western Blot: Detecting the phosphorylated substrate using a phospho-specific antibody.
-
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or danusertib for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the culture medium is removed, and 100 µL of fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at a final concentration of 0.5 mg/mL is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the inhibitors on cell cycle progression.
Methodology:
-
Treatment: Cells are treated with the inhibitor at a specific concentration (e.g., IC50 value) for a set time (e.g., 24 or 48 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are fixed for at least 30 minutes on ice.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Cells are incubated in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software to identify any drug-induced cell cycle arrest.
Caption: Workflow for analyzing inhibitor effects on the cell cycle via flow cytometry.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10⁶ KBM5-T315I cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the inhibitor (e.g., this compound at 12.5-25 mg/kg, i.p., every 2 days) via a specified route and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to determine the efficacy of the treatment.
Concluding Remarks
Both this compound and danusertib are potent inhibitors of the Aurora kinase family with demonstrated anti-cancer activity in preclinical models.
-
This compound presents a compelling profile as a highly selective Aurora A inhibitor . Its efficacy in overcoming the T315I mutation in CML models highlights its potential in targeted therapy, particularly in resistance settings. Its development path seems focused on specific, mutation-driven cancers.
-
Danusertib is a broader-spectrum pan-Aurora kinase and multi-tyrosine kinase inhibitor . Its activity against Aurora A, B, and C, as well as Abl and other kinases, provides a multi-pronged attack on cancer cell proliferation. Having progressed to clinical trials, it has a more established safety and efficacy profile in humans across a range of solid and hematologic tumors.
The choice between these inhibitors for a research program depends on the specific scientific question. This compound is an ideal tool for studying the specific roles of Aurora A and for exploring therapies in cancers driven by specific resistance mutations. Danusertib is more suited for investigating the broader effects of mitotic disruption and for applications where targeting multiple oncogenic pathways simultaneously may be beneficial. Further head-to-head studies would be invaluable to directly compare their efficacy and off-target effects in various cancer models.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. m.youtube.com [m.youtube.com]
AKI603 and Its Impact on p53 and p21 Protein Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Aurora kinase A inhibitor, AKI603, and its effect on the protein expression levels of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. This document synthesizes available experimental data to offer a clear comparison with other relevant inhibitors, details experimental methodologies, and visualizes the associated signaling pathways.
Introduction to this compound and the p53-p21 Pathway
This compound is a small molecule inhibitor targeting Aurora kinase A (AurA), a key regulator of mitotic progression. Overexpression of Aurora kinase A is common in many cancers and is often associated with poor prognosis. The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. One of its primary transcriptional targets is p21, a potent inhibitor of cyclin-dependent kinases (CDKs) that can halt the cell cycle, allowing for DNA repair or leading to cellular senescence.
Inhibition of Aurora kinases has emerged as a promising anti-cancer strategy. These inhibitors can disrupt mitosis, leading to cell death. Furthermore, a growing body of evidence suggests that Aurora kinase inhibitors can modulate the p53-p21 pathway, influencing cell fate decisions.
Comparative Analysis of Protein Expression Levels
While direct quantitative comparisons of this compound with other Aurora kinase inhibitors in the same experimental setting are limited in the public domain, studies on various Aurora kinase inhibitors consistently demonstrate an impact on p53 and p21 expression.
Key Findings:
-
This compound: In chronic myeloid leukemia (CML) cells, this compound has been shown to induce the expression of p21. This induction occurs in both p53 wild-type and p53-mutant cells, suggesting that this compound can activate p21 through a p53-independent mechanism. In p53 wild-type cells, this compound also leads to an increase in p53 protein levels.
-
Other Aurora Kinase Inhibitors (e.g., Alisertib/MLN8237, Tozasertib/VX-680): Similar to this compound, other inhibitors of Aurora kinases, such as Alisertib and Tozasertib, have been observed to stabilize p53 and increase p21 expression in various cancer cell lines. This effect is often linked to the mitotic stress induced by these inhibitors. The induction of p21 by these inhibitors can also proceed via p53-independent pathways.
Table 1: Qualitative Comparison of the Effects of Aurora Kinase Inhibitors on p53 and p21 Protein Expression
| Inhibitor | Target | Effect on p53 Expression | Effect on p21 Expression | p53-Independence of p21 Induction |
| This compound | Aurora Kinase A | Increase (in p53 wild-type cells) | Increase | Demonstrated |
| Alisertib (MLN8237) | Aurora Kinase A | Increase | Increase | Reported |
| Tozasertib (VX-680) | Pan-Aurora Kinase | Increase | Increase | Likely |
Signaling Pathways and Experimental Workflow
The interplay between Aurora kinase A, p53, and p21 is a critical determinant of cell fate following treatment with inhibitors like this compound.
Caption: this compound inhibits Aurora Kinase A, leading to p53 stabilization and p21 induction.
The experimental workflow to determine the effect of this compound on p53 and p21 protein levels typically involves treating cancer cells with the inhibitor followed by protein extraction and analysis.
Caption: Workflow for analyzing p53 and p21 protein expression after this compound treatment.
Experimental Protocols
The following is a representative protocol for determining p53 and p21 protein expression levels by Western blotting. Specific details may vary based on the cell line and antibodies used.
Western Blotting Protocol
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCT116, KBM5) at a suitable density in appropriate culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound or other inhibitors (and a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the protein samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53 (e.g., mouse anti-p53) and p21 (e.g., rabbit anti-p21) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-mouse IgG-HRP, anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the corresponding loading control band intensity to compare protein expression levels across different treatments.
-
Conclusion
This compound, an inhibitor of Aurora kinase A, modulates the key tumor suppressor pathway involving p53 and p21. Experimental evidence indicates that this compound can increase the protein expression of both p53 and p21. Notably, the induction of p21 can occur through both p53-dependent and p53-independent mechanisms, a feature shared with other Aurora kinase inhibitors. This dual mode of action suggests that this compound could be effective in a broader range of tumors, including those with mutated or non-functional p53. Further quantitative studies directly comparing this compound with other inhibitors in various cancer models are warranted to fully elucidate its relative potency and therapeutic potential.
Independent Validation of AKI603 Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of AKI603, a novel Aurora Kinase A inhibitor, with other relevant therapies. The information is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound is a potent and selective small molecule inhibitor of Aurora Kinase A (AurA) with demonstrated anti-tumor activity in preclinical models of breast cancer and chronic myeloid leukemia (CML). It exhibits efficacy in overcoming chemoresistance and targeting imatinib-resistant CML cells, including those with the T315I mutation. This guide summarizes the available data on this compound, provides detailed experimental protocols for its validation, and compares its performance with other Aurora Kinase A inhibitors and therapies for imatinib-resistant CML.
Comparison of this compound with Alternative Therapies
Direct comparative preclinical studies between this compound and other Aurora Kinase A inhibitors or second/third-generation TKIs for imatinib-resistant CML are limited. The following tables summarize the available data from independent studies to provide a preliminary comparison.
Table 1: Comparison of this compound with other Aurora Kinase A Inhibitors
| Compound | Target | IC50 (AurA) | Key Preclinical Findings | Reference |
| This compound | Aurora Kinase A | 12.3 nM | Inhibits proliferation and induces senescence in imatinib-resistant CML cells (KBM5-T315I). Attenuates breast tumor-initiating cells and overcomes drug resistance. | [1] |
| Alisertib (MLN8237) | Aurora Kinase A | 1.2 nM | Demonstrates anti-tumor activity in various solid tumors and hematological malignancies. Shows modest single-agent activity in some cancers. | |
| MK-5108 | Aurora Kinase A | 0.064 nM | Potent inhibitor with activity in several cancer cell lines. Often evaluated in combination with other chemotherapies. |
Note: The IC50 values and preclinical findings are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparison of this compound with Therapies for Imatinib-Resistant CML
| Compound | Mechanism of Action | Key Preclinical Findings in Imatinib-Resistant CML | Reference |
| This compound | Aurora Kinase A Inhibitor | Inhibits proliferation and colony formation in imatinib-resistant CML cells, including those with the T315I mutation. Induces cell cycle arrest and senescence. | [1] |
| Ponatinib | Pan-BCR-ABL Inhibitor | Potent activity against native and mutated BCR-ABL, including the T315I mutation. | |
| Asciminib | Allosteric BCR-ABL Inhibitor | Effective against various BCR-ABL mutations, including T315I, by binding to the myristoyl pocket. | |
| Bosutinib | Dual Src/Abl Inhibitor | Active against most imatinib-resistant BCR-ABL mutations, but not T315I. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's anti-tumor effects are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from the methods described in the preclinical studies of this compound.
-
Cell Seeding: Cancer cell lines (e.g., KBM5, KBM5-T315I, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, cells are treated with various concentrations of this compound or control vehicle (e.g., DMSO). The final concentration of DMSO should not exceed 0.1%.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curves.
In Vivo Xenograft Model in Nude Mice
This protocol outlines the methodology used to assess the in vivo anti-tumor efficacy of this compound.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used. All animal procedures are conducted in accordance with institutional guidelines for animal care.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ KBM5-T315I cells) in 100 µL of serum-free medium or PBS is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Drug Administration: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to treatment and control groups. This compound is administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at specified doses and schedules (e.g., 25 mg/kg daily). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Toxicity Assessment: The body weight of the mice is monitored regularly as an indicator of systemic toxicity.
Visualizations
Aurora Kinase A Signaling Pathway
Caption: Aurora Kinase A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Validation of this compound
Caption: Workflow for the in vivo validation of this compound's anti-tumor effects.
References
Safety Operating Guide
Personal protective equipment for handling AKI603
For research use only. Not for human or veterinary use.
This guide provides essential safety and logistical information for handling the Aurora A kinase inhibitor, AKI603. Researchers, scientists, and drug development professionals should handle this potent compound with a high degree of caution to minimize exposure and ensure a safe laboratory environment. The following recommendations are based on best practices for handling potent kinase inhibitors and other hazardous chemical compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to create a barrier between the handler and the chemical. The specific PPE required will vary depending on the task being performed.
| Task Category | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[2] - Gloves: Two pairs of nitrile gloves (double-gloving) should be worn and changed immediately if contamination occurs.[2] - Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are required.[2] - Body Protection: A dedicated, disposable lab coat or a non-absorbent material lab coat is necessary.[2] - Ventilation: All weighing and aliquoting must be performed within a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves is recommended.[2] - Eye Protection: Chemical splash goggles or a face shield should be used if there is a significant risk of splashing.[2] - Body Protection: A standard laboratory coat should be worn. - Ventilation: All work should be conducted in a certified chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves are required.[2] - Eye Protection: Safety glasses with side shields are the minimum requirement.[2] - Body Protection: A standard laboratory coat should be worn.[2] - Containment: All cell culture work involving this compound should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves are recommended.[2] - Eye Protection: Chemical splash goggles should be worn.[2] - Body Protection: A standard laboratory coat is required.[2] |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory. All manipulations of solid this compound and its concentrated solutions should be performed in a designated area, such as a certified chemical fume hood, to minimize the risk of exposure.
Experimental Workflow for Handling this compound
Experimental Protocols
-
Weighing: When weighing the solid form of this compound, perform this task within a chemical fume hood. Use disposable weigh boats to prevent cross-contamination.
-
Solution Preparation: To prepare a solution, slowly add the solvent to the compound to avoid splashing. This compound is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in ethanol (B145695) (0.1-1 mg/ml).[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe workplace.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container that is labeled for hazardous chemical waste. |
| Empty Containers | Before disposing of empty containers, they should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. All labels on the empty container should be obliterated or removed before disposal.[1] |
Note: All waste disposal must be in accordance with local, state, and federal regulations. For many pharmaceutical compounds, high-temperature incineration is the recommended method of disposal.[1]
Logical Relationship for Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
